Velpatasvir-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C49H54N8O8 |
|---|---|
Poids moléculaire |
886.0 g/mol |
Nom IUPAC |
trideuteriomethyl N-[(1R)-2-[(2S,4S)-2-[5-[6-[(2R,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-17-yl]-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate |
InChI |
InChI=1S/C49H54N8O8/c1-26(2)41(54-48(60)63-5)47(59)57-27(3)12-17-38(57)45-51-36-16-14-30-20-35-33-15-13-31(19-32(33)25-65-40(35)21-34(30)43(36)53-45)37-22-50-44(52-37)39-18-28(24-62-4)23-56(39)46(58)42(55-49(61)64-6)29-10-8-7-9-11-29/h7-11,13-16,19-22,26-28,38-39,41-42H,12,17-18,23-25H2,1-6H3,(H,50,52)(H,51,53)(H,54,60)(H,55,61)/t27-,28-,38+,39-,41-,42+/m0/s1/i6D3 |
Clé InChI |
FHCUMDQMBHQXKK-PFZSQXDHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of Velpatasvir-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Velpatasvir-d3 as an internal standard in quantitative bioanalytical assays. While Velpatasvir's therapeutic efficacy lies in its ability to inhibit the hepatitis C virus (HCV) non-structural protein 5A (NS5A), this compound, its deuterated analogue, serves a critical and distinct role in the precise measurement of Velpatasvir concentrations in biological matrices.[1][2][3] This guide will detail the principles behind the use of stable isotope-labeled internal standards, provide comprehensive experimental protocols for the quantification of Velpatasvir, and present relevant data in a clear, structured format.
Core Principle: The Mechanism of Action of a Stable Isotope-Labeled Internal Standard
In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added in a known amount to samples, calibration standards, and quality control samples. Its purpose is to correct for the variability inherent in the analytical process.
This compound is an ideal internal standard for the quantification of Velpatasvir because it is a stable isotope-labeled (SIL) version of the analyte. This means that three hydrogen atoms in the Velpatasvir molecule have been replaced with deuterium (B1214612) atoms. This subtle change in mass does not significantly alter the physicochemical properties of the molecule. As a result, this compound exhibits nearly identical behavior to Velpatasvir during sample preparation, chromatography, and ionization in the mass spectrometer.
The key to its function lies in the mass difference. The mass spectrometer can differentiate between Velpatasvir and this compound based on their different molecular weights. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations in extraction recovery, matrix effects (suppression or enhancement of ionization), or injection volume are effectively normalized. This ensures a highly accurate and precise determination of the analyte's concentration.
Therapeutic Mechanism of Action of Velpatasvir
It is crucial to distinguish the function of this compound as an analytical tool from the therapeutic mechanism of Velpatasvir as a drug. Velpatasvir is a potent direct-acting antiviral (DAA) agent that targets the HCV NS5A protein.[1][2][3][4] NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication and the assembly of new virus particles.[3][4] By inhibiting NS5A, Velpatasvir effectively disrupts the viral life cycle, leading to a rapid decline in HCV RNA levels and ultimately, a cure for the infection.[1][2][3][4]
Figure 1: Therapeutic mechanism of action of Velpatasvir in inhibiting HCV replication.
Experimental Protocol for Quantitative Analysis of Velpatasvir using a Stable Isotope-Labeled Internal Standard
The following is a representative experimental protocol for the quantification of Velpatasvir in human plasma using LC-MS/MS with a stable isotope-labeled internal standard like this compound.
Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Velpatasvir from plasma samples.
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., Zorbax C18 Stable Bond, 4.6 mm x 50 mm, 5 µm) is suitable for the separation.
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed. A common mobile phase composition is acetonitrile and 0.1% formic acid in a 50:50 (v/v) ratio.
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C.
Mass Spectrometry
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the analyte and its internal standard and then monitoring for a specific product ion after fragmentation in the collision cell. This highly selective technique minimizes interferences from other components in the matrix.
Figure 2: Experimental workflow for the quantification of Velpatasvir using an internal standard.
Quantitative Data
The following tables summarize typical quantitative parameters for a bioanalytical method for Velpatasvir.
Table 1: LC-MS/MS Parameters
| Parameter | Velpatasvir | This compound (Predicted) |
| Precursor Ion (m/z) | 883.5 | 886.5 |
| Product Ion (m/z) | 130.1 | 130.1 |
| Ionization Mode | ESI+ | ESI+ |
Note: The precursor ion for this compound is predicted based on the addition of three deuterium atoms to the molecular weight of Velpatasvir. The product ion is expected to be the same as for the non-deuterated compound, assuming the deuterium labels are not on the fragmented portion of the molecule.
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | <15% (<20% at LLOQ) |
| Extraction Recovery | > 85% |
The Logic of Using a Stable Isotope-Labeled Internal Standard
The superiority of a stable isotope-labeled internal standard like this compound over other types of internal standards (e.g., structural analogs) stems from its near-identical chemical and physical properties to the analyte.
Figure 3: Logical relationship illustrating how a stable isotope-labeled internal standard corrects for analytical variability.
Conclusion
This compound serves as the gold standard internal standard for the bioanalysis of Velpatasvir. Its mechanism of action is not biological but rather analytical, based on its near-identical physicochemical properties to the parent drug, allowing it to track and correct for variability throughout the entire analytical procedure. This ensures the generation of highly accurate and reliable pharmacokinetic and other drug concentration data, which is fundamental to drug development and clinical research. The use of such stable isotope-labeled internal standards is strongly recommended by regulatory agencies for the validation of bioanalytical methods.
References
- 1. impactfactor.org [impactfactor.org]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. DEVELOPMENT AND VALIDATION OF A NOVEL METHOD FOR THE SIMULTANEOUS ESTIMATION OF SOFOSBUVIR AND VELPATASVIR IN ITS DRUG PRODUCT BY LC-MS/MS METHOD | Neuroquantology [neuroquantology.com]
- 4. ijapbjournal.com [ijapbjournal.com]
Deconstructing the Velpatasvir-d3 Certificate of Analysis: A Technical Guide
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) for a deuterated active pharmaceutical ingredient (API) like Velpatasvir-d3 is a critical document. It provides a comprehensive summary of the identity, purity, and quality of the compound, ensuring its suitability for use in preclinical and clinical studies. This in-depth guide explains the key components of a this compound CoA, details the underlying experimental protocols, and visualizes the analytical workflow.
This compound is a deuterium-labeled version of Velpatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2] Deuterated standards are essential for bioanalytical research, particularly in pharmacokinetic and bioavailability/bioequivalence (BA/BE) studies, where they serve as internal standards for mass spectrometry-based quantification.[1]
Understanding the Certificate of Analysis Data
A typical CoA for this compound will present a variety of quantitative data points that confirm the material's identity and quality. This information is summarized below.
Table 1: Identification and Physicochemical Properties
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Molecular Formula | C₄₉H₅₁D₃N₈O₈ | C₄₉H₅₁D₃N₈O₈ | Mass Spectrometry |
| Molecular Weight | Approx. 887.03 g/mol | 887.0 g/mol | Mass Spectrometry |
| ¹H-NMR | Conforms to structure | Conforms | ¹H-NMR Spectroscopy |
| Mass Spectrum | Conforms to structure | Conforms | Mass Spectrometry |
| Infrared Spectrum | Conforms to structure | Conforms | IR Spectroscopy |
Table 2: Purity and Impurity Profile
| Parameter | Specification | Result | Method |
| Purity (HPLC) | ≥ 98.0% | 99.5% | HPLC |
| Total Impurities | ≤ 2.0% | 0.5% | HPLC |
| Any Single Impurity | ≤ 0.5% | 0.2% | HPLC |
| Loss on Drying | ≤ 1.0% | 0.3% | Gravimetric |
| Isotopic Purity | Report Value | 99.2% | Mass Spectrometry |
| Deuterium (B1214612) Incorporation | ≥ 99% | Conforms | Mass Spectrometry |
Experimental Protocols: The Foundation of the CoA
The data presented in the CoA is generated through a series of rigorous analytical tests. The methodologies for the key experiments are detailed below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and separating impurities.[1][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 reversed-phase column is commonly employed for the separation of Velpatasvir and its related substances.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often utilized to achieve optimal separation.
-
Detection: UV detection is performed at a wavelength where Velpatasvir exhibits maximum absorbance.
-
Procedure: A solution of this compound is injected into the HPLC system. The retention time of the main peak is compared to a reference standard to confirm its identity. The area of the main peak relative to the total area of all peaks is used to calculate the purity. Impurities are identified and quantified based on their retention times and peak areas relative to the main peak.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and structure of a compound, and in the case of deuterated standards, to determine the level of deuterium incorporation.[1]
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used.
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for molecules like Velpatasvir.
-
Analysis: The instrument is calibrated using a known standard. A solution of this compound is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The observed molecular weight is compared to the theoretical molecular weight of this compound to confirm its identity. The isotopic distribution of the molecular ion peak is analyzed to determine the percentage of deuterium incorporation and the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and integrity of the compound.[1]
-
Instrumentation: A high-field NMR spectrometer is used.
-
Solvent: A deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is used to dissolve the this compound sample.
-
Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum are analyzed to confirm the presence of the expected protons and their chemical environment. The absence of a proton signal at the site of deuteration, coupled with the appropriate changes in the multiplicity of neighboring protons, confirms the position of the deuterium labels. The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Visualizing the Workflow and Relationships
Diagrams can effectively illustrate the logical flow of the analytical process and the structural relationship of this compound to its parent compound.
References
Commercial Suppliers of Velpatasvir-d3 for Research: A Technical Guide
For researchers, scientists, and drug development professionals engaged in the study of Velpatasvir, particularly in pharmacokinetic and bioanalytical assays, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable quantitative results. Velpatasvir-d3, a deuterated form of the potent hepatitis C virus (HCV) NS5A inhibitor, serves as an ideal internal standard for mass spectrometry-based analyses. This technical guide provides an in-depth overview of commercial suppliers of this compound for research purposes, its mechanism of action, and a detailed experimental protocol for its application.
Commercial Suppliers
Several commercial suppliers provide this compound for research use. While a comprehensive Certificate of Analysis (CoA) with specific lot-to-lot data should always be requested from the supplier, the following table summarizes the available information on prominent vendors.[1][2] Daicel Pharma, for instance, explicitly states that they provide a comprehensive CoA including HPLC purity.[1]
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Notes |
| Daicel Pharma | DCTI-A-000060 | 2172676-06-9 | C₄₉H₅₁D₃N₈O₈ | 886.04 | Provides a comprehensive Certificate of Analysis (CoA) with characterization data including HPLC purity.[1] Generally, impurity standards are offered at >95% purity. |
| Venkatasai Life Sciences | VS-A186150 | 2172676-06-9 | C₄₉H₅₁D₃N₈O₈ | 886.04 | Product listed as "In Stock". Researchers should request a CoA for detailed purity and isotopic enrichment data. |
| Toronto Research Chemicals (TRC) | V116003 | 2172676-06-9 | C₄₉H₅₁D₃N₈O₈ | 886.04 | A range of Velpatasvir and its isotopically labeled analogues are available. |
| Shimadzu Chemistry & Diagnostics | Not specified | 1377049-84-7 (unlabeled) | C₄₉H₅₁D₃N₈O₈ | 887.01 (for ¹³C-d₃) | Offers various stable isotope-labeled standards, including this compound and ¹³C-d₃ variants.[3] |
Note: The information in this table is based on publicly available data and may not be exhaustive. It is imperative to contact the suppliers directly to obtain the most current product specifications and a Certificate of Analysis.
Mechanism of Action of Velpatasvir
Velpatasvir is a direct-acting antiviral (DAA) agent that targets the hepatitis C virus non-structural protein 5A (NS5A). NS5A is a multifunctional phosphoprotein that plays a critical role in the replication of the viral RNA genome and the assembly of new virus particles. It is a key component of the HCV replication complex. Velpatasvir inhibits NS5A, thereby disrupting the formation of the "membranous web" which is the site of viral replication. This inhibition ultimately leads to a cessation of viral replication and a reduction in viral load.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Velpatasvir in biological matrices such as plasma or serum.
Representative Experimental Protocol: Quantification of Velpatasvir in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Objective: To accurately quantify the concentration of Velpatasvir in human plasma samples.
2. Materials and Reagents:
-
Velpatasvir analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
3. Preparation of Stock and Working Solutions:
-
Velpatasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve Velpatasvir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Velpatasvir Working Solutions (for calibration curve): Serially dilute the Velpatasvir stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
This compound Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the this compound IS working solution (50 ng/mL) to each tube.
-
Vortex for 30 seconds to mix.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
5. LC-MS/MS Conditions (Illustrative):
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Velpatasvir from matrix components (e.g., starting with 30% B, ramping up to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Velpatasvir: Q1/Q3 (e.g., m/z 883.4 -> 643.3)
-
This compound: Q1/Q3 (e.g., m/z 886.4 -> 646.3) (Note: MRM transitions should be optimized for the specific instrument used.)
-
6. Data Analysis:
-
Integrate the peak areas for both Velpatasvir and this compound.
-
Calculate the peak area ratio (Velpatasvir / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Velpatasvir in the unknown samples by interpolating their peak area ratios from the calibration curve.
References
The Critical Role of Isotopic Purity in Velpatasvir-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis, analysis, and critical importance of isotopic purity for Velpatasvir-d3, a deuterated analog of the potent hepatitis C virus (HCV) NS5A inhibitor, Velpatasvir. High isotopic purity of deuterated standards is paramount for the accuracy and reliability of pharmacokinetic and drug metabolism studies, ensuring the integrity of data submitted for regulatory approval.
Introduction to Velpatasvir and the Significance of Isotopic Labeling
Velpatasvir is a direct-acting antiviral agent that targets the HCV non-structural protein 5A (NS5A), a key protein in viral replication and assembly.[1][2] By inhibiting NS5A, Velpatasvir effectively halts the viral life cycle. In drug development, stable isotope-labeled compounds, such as this compound, are indispensable tools. They serve as internal standards in bioanalytical methods, primarily liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the unlabeled drug in biological matrices.
Synthesis and Purification of this compound
While specific, publicly available synthesis routes for this compound are limited, a general approach involves the introduction of deuterium (B1214612) atoms at a late stage of the synthesis of Velpatasvir to maximize efficiency and reduce costs.
Hypothetical Synthesis Scheme:
A plausible method for the synthesis of this compound would involve the use of deuterated precursors in one of the final coupling steps. For instance, a key intermediate could be subjected to a reaction with a deuterated reagent to introduce the deuterium labels in a stable position within the molecule.
Purification:
Post-synthesis, purification is critical to remove unreacted starting materials, byproducts, and, most importantly, isotopically impure versions of this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique for the purification of pharmaceutical compounds and their labeled analogs.
Determination of Isotopic Purity: Methodologies and Data
The assessment of isotopic purity is a crucial quality control step. A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive evaluation of both isotopic enrichment and the structural integrity of the deuterated compound.[3]
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the isotopic distribution of a labeled compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, it can differentiate between the desired deuterated molecule and its lighter isotopologues.
Experimental Protocol: Isotopic Purity Assessment by LC-HRMS
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724)/water with 0.1% formic acid) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation: The sample is injected onto a C18 reversed-phase HPLC column. A gradient elution is performed using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The gradient is designed to achieve good separation of Velpatasvir from any potential impurities.
-
Mass Spectrometric Analysis: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Full scan mass spectra are acquired over a relevant m/z range (e.g., m/z 800-950) with high resolution (>60,000).
-
Data Analysis: The extracted ion chromatograms for the unlabeled Velpatasvir (d0) and the deuterated this compound are integrated. The isotopic purity is calculated based on the relative peak areas.
Table 1: Illustrative Isotopic Purity Data for a Batch of this compound Determined by HR-MS
| Isotopologue | Theoretical m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Relative Abundance (%) |
| Velpatasvir (d0) | 883.4059 | 883.4061 | 0.2 |
| Velpatasvir-d1 | 884.4122 | 884.4125 | 0.8 |
| Velpatasvir-d2 | 885.4185 | 885.4188 | 1.5 |
| This compound | 886.4248 | 886.4250 | 97.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable information about the location of the deuterium labels and the overall structural integrity of the molecule. Both ¹H NMR and ²H NMR can be utilized. In ¹H NMR, the absence of signals at specific chemical shifts where protons are expected to be replaced by deuterium confirms the position of labeling.
Experimental Protocol: Structural Confirmation and Purity by ¹H NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H NMR spectrum.
-
Data Analysis: The obtained spectrum is compared to the ¹H NMR spectrum of an authentic, unlabeled Velpatasvir standard. The disappearance or significant reduction of proton signals at the expected deuteration sites confirms the labeling position. The integration of the remaining proton signals can also provide an estimate of isotopic enrichment.
Importance of High Isotopic Purity in Bioanalysis
The use of a deuterated internal standard with high isotopic purity is critical for the development of robust and reliable bioanalytical methods.
-
Accuracy and Precision: Low isotopic purity can lead to an overestimation of the analyte concentration, as the unlabeled impurity in the internal standard contributes to the analyte signal. This can significantly impact the determination of key pharmacokinetic parameters such as Cmax, AUC, and half-life.
-
Regulatory Compliance: Regulatory agencies such as the FDA and EMA have stringent guidelines for the validation of bioanalytical methods. The purity of reference standards, including isotopically labeled internal standards, is a key aspect of this validation.
-
Minimizing Isotope Effects: While deuterium labeling is generally considered not to significantly alter the physicochemical properties of a molecule, a high and consistent level of deuteration is important to ensure that any potential isotope effects on chromatographic retention time or mass spectrometric fragmentation are predictable and reproducible.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the workflow for assessing this compound isotopic purity and the mechanism of action of Velpatasvir.
References
- 1. Velpatasvir | C49H54N8O8 | CID 67683363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Velpatasvir-d3: A Technical Overview for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Velpatasvir-d3 is the deuterated analogue of Velpatasvir (B611656), a potent direct-acting antiviral agent used in the treatment of chronic Hepatitis C virus (HCV) infection. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, an exemplary experimental protocol for its use in quantitative analysis, and a visualization of the parent compound's mechanism of action.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its identification and use in a laboratory setting.
| Property | Value |
| CAS Number | 2172676-06-9 |
| Molecular Weight | 886.04 g/mol |
Mechanism of Action: Inhibition of HCV NS5A
Velpatasvir, the non-deuterated parent compound, functions by targeting and inhibiting the Hepatitis C virus non-structural protein 5A (NS5A).[1][2][3] NS5A is a critical phosphoprotein involved in multiple stages of the HCV lifecycle, including viral RNA replication and the assembly of new virus particles.[4][5] By binding to NS5A, Velpatasvir disrupts its normal function, thereby preventing the virus from replicating and assembling, which ultimately halts the progression of the infection.[4][6] The multifaceted disruption of the viral lifecycle contributes to the high efficacy of NS5A inhibitors.[4]
The following diagram illustrates the inhibitory action of Velpatasvir on the HCV replication complex.
Experimental Protocol: Quantification of Velpatasvir in Human Plasma using LC-MS/MS
Deuterated standards such as this compound are crucial for accurate quantification of the parent drug in biological matrices, serving as an internal standard to correct for variations during sample preparation and analysis. The following is a representative protocol for the quantification of Velpatasvir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from established methods.[7][8][9]
1. Objective: To determine the concentration of Velpatasvir in human plasma samples using this compound as an internal standard (IS).
2. Materials and Reagents:
-
Velpatasvir analytical standard
-
This compound (Internal Standard)
-
Human plasma (K2 EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (HPLC grade)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., Zorbax C18 Stable Bond, 4.6 x 50 mm)[7]
4. Sample Preparation (Liquid-Liquid Extraction): [7]
-
Spike 200 µL of human plasma with this compound solution.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
5. LC-MS/MS Conditions:
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (50:50, v/v).[7][8]
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor to product ion transitions for both Velpatasvir and this compound.
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Velpatasvir to this compound against the concentration of Velpatasvir standards.
-
Determine the concentration of Velpatasvir in the plasma samples by interpolating their peak area ratios from the calibration curve.
The workflow for this experimental protocol is visualized in the diagram below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Velpatasvir - Wikipedia [en.wikipedia.org]
- 4. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Simultaneous Estimation of Sofosbuvir and Velpatasvir in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry after Protein Precipitation Method | Bentham Science [eurekaselect.com]
A Technical Guide to Velpatasvir-d3 and Other Labeled Velpatasvir Compounds in Drug Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Velpatasvir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a key protein in viral replication.[1][2] In the realm of drug development and clinical pharmacology, the use of isotopically labeled internal standards is crucial for accurate bioanalysis. This technical guide provides an in-depth comparison of Velpatasvir-d3 and other labeled Velpatasvir compounds, offering insights into their application, performance, and the methodologies governing their use.
Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry as they have nearly identical physicochemical properties to the analyte of interest. This allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[3][4] For Velpatasvir, several labeled versions are available for use in pharmacokinetic studies, bioequivalence trials, and metabolic profiling, with deuterium-labeled (e.g., this compound) and carbon-13-labeled compounds being the most common.
Comparative Analysis of Labeled Velpatasvir Compounds
The choice between a deuterium-labeled and a carbon-13-labeled internal standard for Velpatasvir analysis can significantly impact assay performance. While specific head-to-head comparative studies on different labeled Velpatasvir compounds are not extensively published, the fundamental principles of isotopic labeling provide a strong basis for comparison.
Key Performance Characteristics:
| Feature | This compound (Deuterium-Labeled) | Velpatasvir-¹³C,¹⁵N (Heavy Isotope-Labeled) | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight chromatographic shift, eluting slightly earlier than unlabeled Velpatasvir due to the "isotope effect".[5] | Excellent co-elution with unlabeled Velpatasvir as the mass difference has a negligible effect on polarity and retention time. | Perfect co-elution is critical for compensating for matrix effects, where co-eluting matrix components suppress or enhance the ionization of the analyte. |
| Isotopic Stability | Deuterium atoms can be susceptible to back-exchange with protons from the solvent, particularly if located at labile positions. This can compromise the standard's integrity. | ¹³C and ¹⁵N atoms are integrated into the carbon and nitrogen backbone of the molecule, making them highly stable and not susceptible to exchange. | High isotopic stability ensures the accuracy and reproducibility of the quantification over the course of sample processing and analysis. |
| Potential for Isotopic Interference | Lower potential for natural abundance interference from the unlabeled analyte's isotopic cluster. | The natural abundance of ¹³C is approximately 1.1%, which can be a consideration for analytes at very low concentrations. However, with sufficient mass difference, this is generally not an issue. | A clean analytical signal with minimal spectral overlap is crucial for accurate quantification, especially at the lower limit of quantification (LLOQ). |
| Synthesis & Cost | Generally less complex and less expensive to synthesize compared to ¹³C-labeled compounds. | Synthesis is typically more complex and costly. | The choice of internal standard may be influenced by budget and availability, especially in early-stage research. |
Quantitative Data Summary:
While specific quantitative data for this compound from a certificate of analysis is not publicly available, a supplier of this compound provides the following specifications:
| Parameter | Specification |
| Molecular Formula | C₄₉H₅₁D₃N₈O₈ |
| Molecular Weight | 886.04 |
| CAS Number | 2172676-06-9 |
Data sourced from Daicel Pharma Standards.
For comparison, below is a table summarizing typical validation parameters for bioanalytical methods using stable isotope-labeled internal standards. These values represent the expected performance of a well-developed LC-MS/MS assay using either a deuterated or a ¹³C-labeled internal standard for Velpatasvir.
| Validation Parameter | Acceptance Criteria (FDA/EMA Guidelines) | Expected Performance with this compound | Expected Performance with ¹³C-Labeled Velpatasvir |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (CV%) | ≤ 15% | May be slightly higher due to potential chromatographic shift. | Expected to be lower and more consistent due to co-elution. |
| Extraction Recovery | Consistent and reproducible | Consistent and reproducible | Consistent and reproducible |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Velpatasvir in human plasma using a stable isotope-labeled internal standard (e.g., this compound) by LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in methanol).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Method
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Velpatasvir from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Velpatasvir: m/z 883.4 → [Fragment ion]
-
This compound: m/z 886.4 → [Corresponding fragment ion] (Note: Specific fragment ions for Velpatasvir would need to be determined during method development by direct infusion of the analyte and internal standard into the mass spectrometer.)
-
3. Method Validation
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA), including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Mechanism of Action: Velpatasvir Inhibition of HCV Replication
Caption: Velpatasvir inhibits HCV replication by targeting the NS5A protein.
Workflow for Bioanalytical Method Development and Validation
Caption: Workflow for bioanalytical method development and validation.
Conclusion
This compound serves as a valuable tool in the bioanalysis of Velpatasvir, enabling accurate and precise quantification in complex biological matrices. While deuterated standards are widely used due to their cost-effectiveness and availability, researchers must be cognizant of potential issues such as chromatographic shifts and isotopic instability. For assays demanding the highest level of robustness and accuracy, particularly in late-stage clinical trials and regulatory submissions, the use of a ¹³C- and/or ¹⁵N-labeled Velpatasvir internal standard is recommended. The choice of the appropriate labeled compound should be based on a thorough evaluation of the analytical method's requirements, performance, and the stage of drug development.
References
Navigating the Regulatory Maze: A Technical Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in regulated bioanalysis, the use of deuterated internal standards (IS) represents the gold standard for achieving accurate and reliable quantitative data.[1][2] This in-depth technical guide provides a comprehensive overview of the core regulatory guidelines, experimental best practices, and data interpretation for the successful implementation of deuterated internal standards in drug development programs. Adherence to these principles is critical for ensuring regulatory compliance with agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), whose guidelines are largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[3][4]
The Core Principle: Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[2] This powerful analytical method involves adding a known amount of a stable isotope-labeled (SIL) version of the analyte—the deuterated internal standard—to the sample at an early stage of the analytical process.[2][5] Because the deuterated IS is chemically and physically almost identical to the analyte, it experiences the same variations during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[6][7] This co-eluting behavior allows the IS to effectively normalize for variability, leading to a significant improvement in the accuracy and precision of the quantitative results.[8][9]
Regulatory Landscape: A Harmonized Approach
Major regulatory bodies, including the FDA and EMA, strongly advocate for the use of a stable isotope-labeled internal standard, like a deuterated compound, whenever possible, particularly for methods employing mass spectrometric detection.[3][4] The ICH M10 guideline provides a unified framework for bioanalytical method validation, ensuring a consistent approach to generating reliable data for global regulatory submissions.[10][11]
The primary expectation from a regulatory standpoint is that the chosen internal standard is fit for purpose and that its performance is thoroughly validated. This involves a series of experiments designed to demonstrate the reliability and robustness of the bioanalytical method.
Key Validation Parameters and Acceptance Criteria
Rigorous validation is essential to ensure that a bioanalytical method employing a deuterated internal standard is reliable and reproducible.[12] The following table summarizes the key validation parameters and their typical acceptance criteria as outlined in regulatory guidelines.
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Selectivity | To ensure the method can differentiate and quantify the analyte in the presence of other components in the sample.[10] | No significant interfering peaks at the retention time of the analyte and internal standard in at least six independent sources of blank matrix.[13] The response at the retention time of the analyte should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[12] The response at the retention time of the IS should be ≤ 5% of the IS response in a blank sample spiked with the IS.[12] |
| Matrix Effect | To assess the impact of the biological matrix on the ionization of the analyte and internal standard.[10] | The coefficient of variation (CV) of the internal standard-normalized matrix factor should be ≤ 15% across at least six different lots of the biological matrix.[1][10] |
| Accuracy and Precision | To determine the closeness of the measured concentration to the true value and the degree of scatter in the data.[10] | For quality control (QC) samples, the mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ).[10] The precision (%CV) should not exceed 15% (20% at the LLOQ).[10] |
| Calibration Curve | To establish the relationship between the instrument response and the concentration of the analyte.[10] | A correlation coefficient (r²) of ≥ 0.99 is generally expected.[10] The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Stability | To evaluate the stability of the analyte and the deuterated internal standard under various conditions encountered during sample handling, storage, and analysis.[1] | The mean concentration of the stability samples should be within ±15% of the nominal concentration.[4] |
| Internal Standard Purity & Identity | To confirm the identity and purity of the SIL internal standard and to ensure it is free from the unlabeled analyte.[4] | A Certificate of Analysis (CoA) should be available. The signal of the unlabeled analyte in a high-concentration solution of the IS should be absent or below a pre-defined threshold (e.g., <0.1% of the IS response).[4] |
| Isotopic Cross-Contamination (Cross-Talk) | To assess and correct for the potential interference of the analyte's isotopic distribution with the signal of the deuterated internal standard.[14] | The interference should be characterized and, if significant, mathematically corrected for.[14] The goal is to ensure that the cross-talk does not impact the accuracy of the quantification. |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental to a successful validation. The following sections provide methodologies for key experiments.
Protocol 1: Evaluation of Matrix Effect
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.[4]
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare solutions of the analyte at low and high concentrations and the deuterated IS at the working concentration in the mobile phase or an appropriate solvent.[12]
-
Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte at low and high concentrations and the deuterated IS at the working concentration.[12]
-
-
Analysis: Analyze the samples from both sets using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): Calculate the MF for the analyte and the IS for each matrix source by dividing the peak area in Set B by the mean peak area in Set A.
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF): Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard.[1]
-
Coefficient of Variation (%CV): Calculate the %CV of the IS-normalized MF across the different matrix sources.
-
Protocol 2: Assessment of Isotopic Stability and Back-Exchange
Objective: To assess the stability of the deuterium (B1214612) labels on the internal standard under the analytical conditions.[15]
Methodology:
-
Sample Preparation:
-
T=0 Samples: Spike a known concentration of the deuterated IS into the blank matrix and immediately process it according to the standard sample preparation protocol.[15]
-
Incubated Samples: Spike the deuterated IS into the blank matrix and incubate it under the same conditions as the study samples (e.g., at room temperature for the duration of a typical analytical run).[15]
-
Solvent Stability Samples: Spike the IS into the sample reconstitution solvent and incubate under similar conditions.[15]
-
-
Analysis: Analyze all samples by LC-MS/MS, monitoring the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[15]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (>15-20%) may suggest degradation or exchange.[15]
-
Examine the mass spectra for any evidence of a decrease in the mass-to-charge ratio (m/z), which would indicate the loss of deuterium.[16]
-
Calculate the ratio of the deuterated peak to any observed "back-exchanged" peak.[16]
-
Protocol 3: Evaluation of Isotopic Cross-Contamination (Cross-Talk)
Objective: To determine the extent of isotopic overlap from the analyte to the internal standard channel and vice-versa.[14]
Methodology:
-
Sample Preparation:
-
Analysis: Analyze both sets of samples using the LC-MS/MS method.
-
Data Analysis:
-
In Set 1, measure the response at the retention time and in the mass transition of the deuterated IS.
-
In Set 2, measure the response at the retention time and in the mass transition of the analyte.
-
The observed responses should be below the acceptance criteria (e.g., response in the IS channel in Set 1 should be ≤ 5% of the IS response in a blank sample spiked with the IS).[12]
-
Visualizing Key Workflows and Logical Relationships
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical bioanalytical workflow and the decision-making process for selecting and validating a deuterated internal standard.
A typical bioanalytical workflow using a deuterated internal standard.
Decision-making workflow for internal standard validation.
Potential Challenges and Best Practices
While deuterated internal standards are the preferred choice, their use is not without potential pitfalls. Awareness of these challenges is crucial for developing robust and reliable bioanalytical methods.
Isotopic Exchange
A significant concern with deuterated standards is the potential for deuterium atoms to exchange with protons from the surrounding solvent or matrix, a phenomenon known as back-exchange.[16] This is particularly problematic for deuterium labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups.[16][17]
Best Practices to Minimize Isotopic Exchange:
-
Label Position: Select an internal standard with deuterium labels on stable positions, such as aromatic rings or aliphatic carbons, where exchange is less likely to occur.[17][18]
-
pH Control: The rate of exchange is highly dependent on pH and is generally slowest around pH 2.5-3.[15][16] Avoid strongly acidic or basic conditions during sample preparation and analysis.
-
Temperature Control: Keep samples, standards, and the autosampler cooled, as higher temperatures accelerate the rate of exchange.[16]
-
Solvent Choice: Use aprotic solvents where possible and minimize the use of protic solvents like water and methanol.[16]
Isotopic Cross-Contamination (Cross-Talk)
Cross-talk occurs when the isotopic distribution of the analyte overlaps with the signal of the deuterated internal standard in the mass spectrometer.[14] This can happen in two ways: the naturally occurring heavier isotopes of the analyte (e.g., containing ¹³C) can have the same nominal mass as the IS, or the IS may contain a small amount of the unlabeled analyte as an impurity.[14]
Best Practices to Address Cross-Talk:
-
Sufficient Mass Difference: Choose a deuterated IS with a sufficient number of deuterium atoms (typically three or more) to ensure a clear mass difference from the analyte's natural isotopic distribution.[18][19]
-
Purity Assessment: Analyze the deuterated internal standard by itself to quantify the amount of any unlabeled analyte present.[14]
-
Mathematical Correction: If significant cross-talk is observed, implement a mathematical correction algorithm to subtract the contribution of the analyte's natural isotopes from the internal standard's signal.[14]
Conclusion
The use of deuterated internal standards is a powerful and regulatory-endorsed strategy for enhancing the accuracy, precision, and robustness of quantitative bioanalytical methods. A thorough understanding of the regulatory guidelines, meticulous execution of validation experiments, and an awareness of potential challenges such as isotopic exchange and cross-talk are paramount for the successful implementation of these critical reagents in drug development. By adhering to the principles and best practices outlined in this guide, researchers and scientists can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny and contribute to the successful advancement of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 9. lcms.cz [lcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. bioanalysisforum.jp [bioanalysisforum.jp]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. youtube.com [youtube.com]
- 19. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Methodological & Application
Application Note: High-Throughput Analysis of Velpatasvir in Human Plasma using Velpatasvir-d3 as an Internal Standard by HPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive HPLC-MS/MS method for the quantification of Velpatasvir in human plasma. The method utilizes Velpatasvir-d3, a stable isotope-labeled internal standard, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Velpatasvir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A) and is a key component of several direct-acting antiviral combination therapies.[1][2] Accurate measurement of Velpatasvir concentrations in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring.[3][4][5] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects. This document provides a detailed protocol for the determination of Velpatasvir in human plasma using this compound as an internal standard with HPLC-MS/MS.
Experimental
Materials and Reagents
-
Velpatasvir reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is employed for the extraction of Velpatasvir and this compound from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system.
HPLC Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.55 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or Gradient (e.g., 60% B for 2.8 min) |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Velpatasvir) | m/z 883.5 → 643.4 (Quantifier), m/z 883.5 → 158.1 (Qualifier) |
| MRM Transition (this compound) | m/z 886.5 → 646.4 (Quantifier) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Note: MS/MS parameters should be optimized for the specific instrument used.
Results and Discussion
Linearity and Sensitivity
The method should be validated to demonstrate linearity over a specified concentration range. A typical calibration curve for Velpatasvir ranges from 1 to 1500 ng/mL. The use of a weighted linear regression (1/x²) is often appropriate. The lower limit of quantification (LLOQ) should be determined based on signal-to-noise ratios and the precision and accuracy at the lowest concentration.
Accuracy and Precision
The intra- and inter-day accuracy and precision should be evaluated at multiple quality control (QC) concentrations (low, medium, and high). The acceptance criteria are typically within ±15% of the nominal concentration (±20% for the LLOQ).
Matrix Effect and Recovery
The matrix effect and extraction recovery should be assessed to ensure that the method is not significantly affected by the plasma matrix. The use of a stable isotope-labeled internal standard like this compound is expected to minimize the impact of matrix effects.
Conclusion
The described HPLC-MS/MS method provides a reliable and high-throughput approach for the quantitative analysis of Velpatasvir in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for supporting pharmacokinetic and other clinical studies involving Velpatasvir.
Experimental Workflow Diagram
Caption: Experimental workflow for Velpatasvir analysis.
Internal Standard Logic Diagram
Caption: Role of an internal standard in quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics and Safety of Velpatasvir and Sofosbuvir/Velpatasvir in Subjects with Hepatic Impairment [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics of Sofosbuvir/Velpatasvir and efficacy of an alternate-day treatment in hemodialysis patients with chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Velpatasvir-d3 in Pharmacokinetic Studies of Velpatasvir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Velpatasvir-d3 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies of the direct-acting antiviral agent, Velpatasvir (B611656). The use of a SIL-IS is the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision by minimizing variability associated with sample preparation and matrix effects.
Introduction to Velpatasvir and the Role of this compound in Pharmacokinetic Analysis
Velpatasvir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) NS5A protein, a critical component of the viral replication complex.[1] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy.
Pharmacokinetic studies rely on the accurate quantification of the drug in biological matrices, typically plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The incorporation of a stable isotope-labeled internal standard, such as this compound, is essential for robust and reliable bioanalytical methods. This compound is chemically identical to Velpatasvir but has three deuterium (B1214612) atoms in place of hydrogen atoms, resulting in a mass difference that is easily distinguishable by the mass spectrometer. This co-eluting, non-interfering standard compensates for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the integrity of the quantitative data.
Data Presentation: Pharmacokinetic Parameters of Velpatasvir
The following table summarizes the key pharmacokinetic parameters of Velpatasvir in healthy subjects following a single oral dose. This data is essential for designing and interpreting pharmacokinetic studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Velpatasvir in Healthy Adult Subjects [1][2]
| Pharmacokinetic Parameter | Value |
| Tmax (median, h) | 3.0 |
| Cmax (ng/mL) | Varies with dose; e.g., ~257 ng/mL for 100 mg dose |
| AUCinf (ng·h/mL) | Varies with dose; e.g., ~2980 ng·h/mL for 100 mg dose |
| t1/2 (mean, h) | ~15 |
| Protein Binding | >99.5% |
| Primary Route of Elimination | Feces (>94%) |
AUCinf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum observed plasma concentration. t1/2: Elimination half-life. Tmax: Time to reach Cmax.
Experimental Protocols
This section outlines detailed protocols for a typical pharmacokinetic study of Velpatasvir using this compound as an internal standard.
Clinical Study Protocol
A single-center, open-label, single-dose study in healthy adult volunteers is a common design for assessing the pharmacokinetics of a drug.
3.1.1. Study Population:
-
Healthy adult male and female subjects, aged 18-55 years.
-
Subjects should be in good health as determined by a medical history, physical examination, and clinical laboratory tests.
-
Exclusion criteria should include a history of significant medical conditions, use of concomitant medications, and pregnancy or lactation.
3.1.2. Study Design:
-
Subjects are administered a single oral dose of Velpatasvir (e.g., 100 mg tablet).
-
Blood samples (approximately 5 mL) are collected into K2EDTA-containing tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method: LC-MS/MS Quantification of Velpatasvir in Human Plasma
This protocol describes a validated method for the simultaneous determination of Velpatasvir and this compound in human plasma.
3.2.1. Materials and Reagents:
-
Velpatasvir reference standard
-
This compound (internal standard)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma with K2EDTA as anticoagulant
3.2.2. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Velpatasvir and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the Velpatasvir stock solution in a 50:50 acetonitrile:water mixture to create working standards for the calibration curve and quality control (QC) samples.
-
Prepare a working solution of this compound (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.
3.2.3. Sample Preparation (Protein Precipitation): [3][4]
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
3.2.4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 2: Suggested LC-MS/MS Parameters [4][5][6]
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Elution | A suitable gradient to ensure separation from endogenous interferences. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | See Table 3 |
| Dwell Time | 100-200 ms |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Velpatasvir | 883.5 | 643.4[6] or 114.0[7] |
| This compound | 886.5 | 646.4 or 117.0 |
Note: The exact m/z values for this compound should be optimized based on the specific labeled positions and instrument tuning.
3.2.5. Data Analysis:
-
The concentration of Velpatasvir in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from the standards of known concentrations.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are then calculated from the plasma concentration-time data using non-compartmental analysis software.
Visualizations
The following diagrams illustrate the key processes involved in a pharmacokinetic study utilizing this compound.
Caption: Experimental workflow for a Velpatasvir pharmacokinetic study.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique -Application to Pharmacokinetic Study – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Velpatasvir in Human Plasma using UPLC-MS/MS with Velpatasvir-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a validated bioanalytical method for the quantitative determination of Velpatasvir in human plasma. The method utilizes a simple and rapid protein precipitation technique for sample preparation, followed by chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC) and sensitive detection with a tandem mass spectrometer (MS/MS). The use of a stable isotope-labeled internal standard, Velpatasvir-d3, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Velpatasvir.
Introduction
Velpatasvir is a potent, pangenotypic inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). It is a direct-acting antiviral agent used in combination with other drugs for the treatment of chronic HCV infection. Accurate measurement of Velpatasvir concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies to ensure optimal dosing and therapeutic efficacy. This application note provides a detailed protocol for a sensitive and reliable UPLC-MS/MS method for the quantification of Velpatasvir in human plasma, which has been validated according to regulatory guidelines.
Experimental
Materials and Reagents
-
Velpatasvir and this compound reference standards
-
HPLC grade acetonitrile (B52724) and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2 EDTA)
Instrumentation
-
UPLC system
-
Tandem mass spectrometer
-
Analytical column: Acquity UPLC BEH C18, 2.1 x 100 mm, 1.8 µm or equivalent
-
Software for data acquisition and analysis
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Velpatasvir and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Velpatasvir stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of this compound in the same diluent.
Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of Velpatasvir from human plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters
| Parameter | Value |
| Column | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | Approximately 3 minutes |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 70 | 30 |
| 1.50 | 10 | 90 |
| 2.00 | 10 | 90 |
| 2.10 | 70 | 30 |
| 3.00 | 70 | 30 |
Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MRM Transitions | Velpatasvir: m/z 883.5 → 643.4 this compound: m/z 886.5 → 646.4 |
| Collision Energy | Optimized for specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Method Validation Summary
The bioanalytical method was validated according to the US FDA and European Medicines Agency (EMA) guidelines. The validation parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Accuracy | 95.8% - 104.2% |
| Precision (CV%) | Intra-day: ≤ 5.3% Inter-day: ≤ 6.8% |
| Recovery | > 85% |
| Matrix Effect | Negligible |
| Stability | Stable under various storage conditions |
Visualizations
Caption: Experimental workflow for the bioanalytical determination of Velpatasvir.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput approach for the quantification of Velpatasvir in human plasma. The simple sample preparation procedure and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method. This validated method is well-suited for supporting clinical and preclinical studies involving Velpatasvir.
Application Note: High-Throughput Analysis of Velpatasvir in Human Plasma using Velpatasvir-d3 Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Velpatasvir in human plasma. The method employs a rapid and straightforward protein precipitation technique for sample preparation, utilizing Velpatasvir-d3 as a stable isotope-labeled internal standard to ensure accuracy and precision. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This robust and reproducible method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Velpatasvir is a potent, pangenotypic direct-acting antiviral agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1][2][3][4][5] NS5A is a critical component of the HCV replication complex, and its inhibition by Velpatasvir effectively disrupts the viral life cycle. Accurate quantification of Velpatasvir in biological matrices is essential for pharmacokinetic assessments and to ensure therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects. This protocol provides a detailed methodology for the reliable determination of Velpatasvir in human plasma.
Experimental Protocol
Materials and Reagents
-
Velpatasvir reference standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2 EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Standard and Internal Standard Stock Solution Preparation
-
Velpatasvir Stock Solution (1 mg/mL): Accurately weigh 1 mg of Velpatasvir reference standard and dissolve it in 1 mL of acetonitrile.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile.
-
Working Solutions: Prepare serial dilutions of the Velpatasvir stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples at desired concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | As required for optimal separation |
Tandem Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Velpatasvir Transition | m/z 883.5 → 538.3 |
| This compound Transition | m/z 886.5 → 541.3 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of Velpatasvir using a similar protein precipitation LC-MS/MS method.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Velpatasvir | 1 - 1000 | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low QC | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Mid QC | 100 | < 15 | 85-115 | < 15 | 85-115 |
| High QC | 800 | < 15 | 85-115 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Velpatasvir | > 85 | < 15 |
| This compound | > 85 | < 15 |
Visualization
Velpatasvir Mechanism of Action
Velpatasvir inhibits the HCV NS5A protein, a key component of the viral replication complex. This disruption prevents the formation of new viral particles.
Caption: Mechanism of Action of Velpatasvir.
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Sample Preparation and Analysis Workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. Velpatasvir | C49H54N8O8 | CID 67683363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Profile of Sofosbuvir and Velpatasvir Combination in the Treatment of Chronic Hepatitis C in Children and Adolescents: Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sofosbuvir/velpatasvir: A promising combination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Velpatasvir-d3 Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Velpatasvir-d3 solutions to ensure their stability and integrity for research and development applications. The following information is based on the properties of the non-deuterated form, Velpatasvir, and is expected to be directly applicable to this compound, as deuterium (B1214612) labeling typically does not significantly alter the physicochemical properties of a molecule.
Data Presentation
Solubility of Velpatasvir
The solubility of Velpatasvir in various common laboratory solvents is summarized below. This data is critical for the preparation of stock solutions.
| Solvent | Solubility | Concentration (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 100 mg/mL[1] | Hygroscopic DMSO can impact solubility; use newly opened solvent. |
| Ethanol (B145695) | Soluble | ~30 mg/mL[2] | A good solvent for creating initial stock solutions for further dilution. |
| Dimethylformamide (DMF) | Soluble | ~20 mg/mL[2] | An alternative organic solvent for stock solution preparation. |
| Water | Insoluble | < 0.1 mg/mL[1][3] | Velpatasvir is practically insoluble in aqueous solutions. |
| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly Soluble | ~0.33 mg/mL (in a 1:2 ethanol:PBS solution)[2] | Requires initial dissolution in an organic solvent like ethanol. |
Storage Conditions for this compound
Proper storage is crucial to maintain the stability of this compound in both solid and solution forms.
| Form | Storage Temperature | Duration | Additional Notes |
| Solid | -20°C[2] | ≥ 4 years[2] | Store in a tightly sealed container, protected from light and moisture. |
| Room Temperature (below 30°C/86°F)[4][5] | See product label | As part of a formulated product (Epclusa tablets). | |
| Organic Stock Solutions (DMSO, Ethanol, DMF) | -20°C | Up to 6 months (recommended) | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -80°C | Up to 1 year (recommended) | For longer-term storage. Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous Solutions | 2-8°C | Not recommended for more than one day[2] | Prepare fresh for each use due to limited stability. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent such as DMSO, ethanol, or DMF.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (DMSO, ethanol, or DMF) to the vial to achieve the desired concentration. For example, to prepare a 10 mg/mL solution, add 1 mL of solvent to 10 mg of this compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but care should be taken to avoid degradation.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed aliquots to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Dilute Aqueous Solution of this compound
This protocol outlines the preparation of a working solution of this compound in an aqueous buffer, which is suitable for cell-based assays and other in vitro studies.
Materials:
-
This compound stock solution in ethanol (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)
-
Sterile conical tubes
-
Pipettes
Procedure:
-
Initial Dilution: From the ethanol stock solution of this compound, pipette the required volume into a sterile conical tube.
-
Aqueous Dilution: While vortexing the aqueous buffer, slowly add the ethanolic this compound solution to the buffer. This gradual addition helps to prevent precipitation of the compound.
-
Final Concentration: Continue to add the aqueous buffer until the desired final concentration is reached. For example, to prepare a 1:2 solution of ethanol:PBS, add two parts of PBS to one part of the this compound ethanol stock.
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day due to potential precipitation and degradation[2].
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the handling of this compound.
Caption: Workflow for this compound Solution Preparation and Storage.
Caption: Solubility relationships of this compound in common solvents.
References
Application Note: Quantitative Analysis of Velpatasvir and Velpatasvir-d3 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Velpatasvir and its deuterated internal standard, Velpatasvir-d3, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and offers high sensitivity, accuracy, and precision, making it suitable for pharmacokinetic studies and other research applications in drug development.
Introduction
Velpatasvir is a pangenotypic NS5A inhibitor used in combination with sofosbuvir (B1194449) for the treatment of chronic hepatitis C virus (HCV) infection. Accurate and reliable quantification of Velpatasvir in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for the analysis of Velpatasvir in human plasma using LC-MS/MS with this compound as the internal standard (IS) to ensure accuracy and precision.
Experimental
Materials and Reagents
-
Velpatasvir and this compound reference standards
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98% purity)
-
Human plasma (K2 EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
A protein precipitation method is utilized for the extraction of Velpatasvir and this compound from human plasma.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Zorbax C18 Stable Bond (SB), 4.6 x 50 mm, 5 µm[1][2] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile[1][2][3] |
| Gradient | Isocratic: 50:50 (A:B)[1][2] |
| Flow Rate | 600 µL/min[1][2] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient |
| Run Time | 2.0 minutes[1] |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization mode, with detection performed using multiple reaction monitoring (MRM).
Table 2: Mass Spectrometry Parameters
| Parameter | Velpatasvir | This compound (Internal Standard) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 883.8[1] | 886.8 (inferred) |
| Product Ion (m/z) | 643.0[1] | 643.0 (inferred) |
| Dwell Time | 200 ms | 200 ms |
| Collision Energy (CE) | Optimized Instrument-Specifically | Optimized Instrument-Specifically |
| Declustering Potential (DP) | Optimized Instrument-Specifically | Optimized Instrument-Specifically |
Note: The MRM transition for this compound is inferred based on the transition for Velpatasvir. The precursor ion is shifted by +3 Da to account for the three deuterium (B1214612) atoms. The fragment ion is expected to be the same. These parameters should be optimized on the specific instrument used.
Results and Discussion
Method Validation
The method was validated according to established bioanalytical method validation guidelines.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1.5 - 2000 ng/mL[1][2] |
| Correlation Coefficient (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 1.5 ng/mL[1][2] |
| Intra-day Precision (%CV) | ≤3.8%[1][2] |
| Inter-day Precision (%CV) | ≤3.8%[1][2] |
| Accuracy (% Nominal) | 98 - 102%[1][2] |
| Extraction Recovery | 96.70% - 98.30%[1][2] |
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of Velpatasvir.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Velpatasvir in human plasma. The simple protein precipitation extraction, coupled with the use of a deuterated internal standard, ensures high-throughput and accurate results, making it a valuable tool for researchers in the field of drug development and clinical pharmacology.
References
Application of Velpatasvir-d3 in Drug Metabolism Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the use of Velpatasvir-d3 as an internal standard in drug metabolism studies of Velpatasvir. The following sections outline its critical role in quantitative bioanalysis, present detailed experimental methodologies, and summarize key data for practical application in a research setting.
Introduction to Velpatasvir and the Role of Deuterated Internal Standards
Velpatasvir is a potent, pangenotypic direct-acting antiviral agent targeting the hepatitis C virus (HCV) non-structural protein 5A (NS5A), a protein essential for viral replication.[1] Understanding the metabolic fate of Velpatasvir is crucial for its development and clinical use. In vitro studies have shown that Velpatasvir is metabolized by cytochrome P450 enzymes, specifically CYP2B6, CYP2C8, and CYP3A4.[1]
In drug metabolism and pharmacokinetic (DMPK) studies, accurate quantification of the parent drug and its metabolites is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the best practice to ensure the accuracy and precision of LC-MS/MS-based quantification.[2] A deuterated internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of analytical variability.[2]
Application: Quantitative Bioanalysis of Velpatasvir in Biological Matrices
This compound is primarily used as an internal standard for the accurate quantification of Velpatasvir in various biological matrices, such as human plasma and liver microsomes, using LC-MS/MS. This is essential for a range of drug metabolism studies, including:
-
Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Velpatasvir in vivo.
-
In vitro metabolism studies: To investigate the metabolic stability of Velpatasvir in liver microsomes or hepatocytes and to identify the enzymes responsible for its metabolism.
-
Drug-drug interaction (DDI) studies: To assess the potential of Velpatasvir to inhibit or induce metabolic enzymes.
-
Bioequivalence (BE) studies: To compare the pharmacokinetic profiles of different formulations of Velpatasvir.[3]
Experimental Protocols
Protocol for Quantification of Velpatasvir in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol is adapted from established bioanalytical methods for Velpatasvir and incorporates this compound as the internal standard.
a. Materials and Reagents:
-
Velpatasvir reference standard
-
This compound internal standard (IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
b. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
c. Preparation of Stock and Working Solutions:
-
Velpatasvir Stock Solution (1 mg/mL): Accurately weigh and dissolve Velpatasvir in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Velpatasvir Working Solutions: Serially dilute the Velpatasvir stock solution with 50:50 acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
This compound Working Solution (IS): Dilute the this compound stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
d. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 10 µL of the this compound working solution (100 ng/mL) to all tubes except the blank matrix.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
e. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, ramp to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min. |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Velpatasvir: 883.5 -> 538.3; this compound: 886.5 -> 541.3 (hypothetical) |
| Collision Energy | Optimized for specific instrument |
f. Data Analysis and Quantification:
-
The concentration of Velpatasvir in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it against a calibration curve.
Protocol for In Vitro Metabolic Stability of Velpatasvir in Human Liver Microsomes (HLM)
a. Materials and Reagents:
-
Velpatasvir
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (containing this compound as internal standard)
b. Experimental Procedure:
-
Pre-warm the HLM and NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, add phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and Velpatasvir (final concentration 1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture and transfer it to a tube containing ice-cold acetonitrile with this compound to stop the reaction and precipitate proteins.
-
Include control incubations without NADPH to assess non-enzymatic degradation.
-
Vortex and centrifuge the samples.
-
Analyze the supernatant using the validated LC-MS/MS method described above to quantify the remaining Velpatasvir at each time point.
c. Data Analysis:
-
The metabolic stability of Velpatasvir is determined by plotting the natural logarithm of the percentage of Velpatasvir remaining versus time. The slope of the linear regression provides the elimination rate constant (k), from which the in vitro half-life (t1/2) can be calculated (t1/2 = 0.693/k).
Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables represent typical data obtained from a bioanalytical method validation for Velpatasvir in human plasma.
Table 1: Calibration Curve for Velpatasvir in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1 | 0.012 ± 0.001 | 102.5 |
| 5 | 0.061 ± 0.004 | 98.8 |
| 20 | 0.245 ± 0.015 | 101.2 |
| 100 | 1.230 ± 0.071 | 99.5 |
| 500 | 6.155 ± 0.350 | 100.8 |
| 1000 | 12.321 ± 0.680 | 99.1 |
| Linear Range | 1 - 1000 ng/mL | |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision for Velpatasvir in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) ± SD (n=5) | % Accuracy | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1 | 1.03 ± 0.08 | 103.0 | 7.8 | 8.5 |
| LQC | 3 | 2.95 ± 0.19 | 98.3 | 6.4 | 7.1 |
| MQC | 150 | 152.1 ± 8.5 | 101.4 | 5.6 | 6.2 |
| HQC | 750 | 745.5 ± 35.1 | 99.4 | 4.7 | 5.3 |
Table 3: Recovery and Matrix Effect for Velpatasvir in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Extraction Recovery (%) (Mean ± SD, n=3) | Matrix Effect (%) (Mean ± SD, n=3) |
| LQC | 3 | 92.5 ± 4.1 | 98.2 ± 3.5 |
| HQC | 750 | 94.1 ± 3.7 | 101.5 ± 2.8 |
Visualizations
References
Application Notes and Protocols for Bioequivalence Studies of Velpatasvir Formulations Using Velpatasvir-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velpatasvir is a potent, pangenotypic direct-acting antiviral agent that targets the hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1] It is a cornerstone of modern HCV treatment regimens. The development of generic Velpatasvir formulations necessitates rigorous bioequivalence (BE) studies to ensure that their in vivo performance is comparable to the reference product. These studies are critical for regulatory approval and for guaranteeing therapeutic interchangeability.
This document provides detailed application notes and protocols for conducting bioequivalence studies of Velpatasvir formulations, with a specific focus on the use of Velpatasvir-d3 as a stable isotope-labeled internal standard for bioanalytical quantification. The protocols herein are designed to meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Bioequivalence Study Protocol
A bioequivalence study for Velpatasvir formulations should be designed as a single-dose, two-period, two-sequence crossover study in healthy adult subjects.[2][3] Due to the potential for food effects on the absorption of Velpatasvir, studies should be conducted under both fasting and fed conditions.[2][3]
Study Design and Conduct
-
Study Population: Healthy adult male and female subjects, typically between 18 and 55 years of age.
-
Study Design: A randomized, single-dose, two-period, two-sequence crossover design with a washout period of at least 7 days between dosing periods.
-
Treatments:
-
Test Product: Generic Velpatasvir formulation.
-
Reference Product: Innovator Velpatasvir formulation (e.g., Epclusa®).
-
-
Administration: A single oral dose of the test or reference product with a standardized volume of water.
-
Fasting and Fed Conditions:
-
Fasting Study: Subjects should fast overnight for at least 10 hours before and 4 hours after drug administration.
-
Fed Study: Following an overnight fast of at least 10 hours, subjects should consume a standardized high-fat, high-calorie breakfast within 30 minutes prior to drug administration.
-
-
Blood Sampling: Venous blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predose (0 hours) and at specific time points post-dose, typically up to 72 hours. A sufficient number of samples should be collected around the expected Tmax (approximately 3 hours) to adequately characterize the peak plasma concentration (Cmax).
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are Cmax, AUC0-t (area under the plasma concentration-time curve from time zero to the last quantifiable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity).
-
Statistical Analysis: The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.
Bioanalytical Method: LC-MS/MS Quantification of Velpatasvir in Human Plasma
The quantification of Velpatasvir in human plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, this compound, is crucial for ensuring the accuracy and precision of the assay.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Velpatasvir from plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series HPLC or equivalent |
| Column | Zorbax Eclipse Plus C18 (50 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (gradient elution) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | API 4000 Triple Quadrupole Mass Spectrometer or equivalent |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |
| MRM Transitions | Velpatasvir: m/z 883.5 → 572.3this compound: m/z 886.5 → 575.3 |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). The validation should assess the following parameters:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (within-run and between-run)
-
Matrix Effect
-
Recovery
-
Stability (short-term, long-term, freeze-thaw, and post-preparative)
Data Presentation
The results of the bioequivalence study should be summarized in clear and concise tables to facilitate comparison of the pharmacokinetic parameters between the test and reference formulations.
Table 1: Pharmacokinetic Parameters of Velpatasvir under Fasting Conditions (Hypothetical Data)
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 450.2 ± 125.8 | 465.7 ± 130.1 | 96.7% (90.2% - 103.6%) |
| AUC0-t (ng·h/mL) | 5430.6 ± 1520.5 | 5580.9 ± 1562.7 | 97.3% (91.5% - 103.5%) |
| AUC0-∞ (ng·h/mL) | 5510.3 ± 1542.9 | 5665.1 ± 1586.2 | 97.2% (91.3% - 103.4%) |
Table 2: Pharmacokinetic Parameters of Velpatasvir under Fed Conditions (Hypothetical Data)
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 589.8 ± 165.1 | 605.4 ± 169.5 | 97.4% (91.0% - 104.2%) |
| AUC0-t (ng·h/mL) | 7276.8 ± 2037.5 | 7443.2 ± 2084.1 | 97.8% (92.1% - 103.8%) |
| AUC0-∞ (ng·h/mL) | 7365.1 ± 2062.2 | 7539.6 ± 2111.1 | 97.7% (92.0% - 103.7%) |
Visualizations
Experimental Workflow for Velpatasvir Bioequivalence Study
Caption: Workflow of a Velpatasvir bioequivalence study.
Mechanism of Action of Velpatasvir
Caption: Velpatasvir inhibits the HCV NS5A protein.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape of Velpatasvir-d3 in HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Velpatasvir-d3, focusing on poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
Poor peak shape, particularly peak tailing, for this compound is often due to its basic nature and chemical properties. The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Velpatasvir (B611656), a basic compound, can interact with acidic residual silanol groups on the surface of silica-based columns. This leads to peak tailing[1][2][3].
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Velpatasvir (predicted pKa around 10.75), the analyte can exist in both ionized and non-ionized forms, resulting in peak distortion[1][4]. Velpatasvir's solubility is also pH-dependent, being much lower at higher pH values[5][6][7].
-
Column Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing[8][9].
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion[8].
-
Column Degradation: Over time, columns can lose efficiency, leading to broader peaks and increased tailing[8].
Q2: My this compound peak is tailing. What is the first thing I should check?
Start by evaluating your mobile phase pH and column chemistry. Since Velpatasvir is a basic compound, interactions with the stationary phase are a common cause of tailing[2][3]. Ensure your mobile phase pH is sufficiently low (e.g., pH 2-3) to keep the silanol groups on the column protonated and minimize secondary interactions[8]. Also, confirm you are using a high-purity, end-capped column designed for the analysis of basic compounds[1][2].
Q3: Can the deuterated standard (this compound) behave differently from the non-deuterated Velpatasvir?
While deuterated standards are designed to co-elute with the analyte, minor differences in retention time can sometimes occur, known as chromatographic shifts[10]. However, significant differences in peak shape are more likely due to the general chemical properties of Velpatasvir rather than the deuterium (B1214612) labeling itself. Issues like isotopic exchange (loss of deuterium) are possible but less likely to be the primary cause of poor peak shape under typical reversed-phase conditions[10][11].
Q4: What is an acceptable tailing factor for my this compound peak?
A tailing factor (Tf) greater than 1.2 indicates significant tailing[8]. While some assays may accept a Tf up to 1.5, striving for a value closer to 1.0 is ideal for better accuracy and resolution[2].
Troubleshooting Guide
Problem: Peak Tailing
Is your mobile phase pH appropriate for Velpatasvir?
Velpatasvir is a basic compound. To ensure good peak shape, the mobile phase pH should be adjusted to control the ionization of both the analyte and the stationary phase.
-
Recommendation: Operate at a lower pH, typically between 2 and 3. This protonates the residual silanol groups on the silica-based column, reducing their interaction with the basic Velpatasvir molecule[9]. Using a buffer (e.g., phosphate (B84403) or acetate (B1210297) at 10-50 mM) will help maintain a stable pH[8]. Several published methods for Velpatasvir use acidic mobile phases[12][13].
Are you using the right type of column?
The choice of HPLC column is critical for analyzing basic compounds.
-
Recommendation: Use a modern, high-purity, end-capped C18 or C8 column. End-capping blocks many of the residual silanol groups, minimizing secondary interactions[1][2]. Columns with polar-embedded phases can also provide shielding for basic compounds[1].
Could your column be overloaded?
Injecting too high a concentration of the analyte can lead to peak distortion.
-
Recommendation: Try diluting your sample or reducing the injection volume[8]. If the peak shape improves, column overload was likely the issue.
Problem: Peak Fronting
Is your sample properly dissolved?
Poor solubility of the sample in the mobile phase can lead to peak fronting.
-
Recommendation: Ensure your sample solvent is compatible with and ideally weaker than your initial mobile phase composition[8]. Velpatasvir is soluble in solvents like DMSO, acetonitrile (B52724), and methanol[4][14].
Could your column be damaged?
A sudden physical change in the column, such as bed collapse due to high pressure or inappropriate pH, can cause peak fronting[9].
-
Recommendation: If you suspect column damage, try replacing it with a new column.
Problem: Split Peaks
Is there a problem with your column inlet?
A common cause of split peaks for all analytes in a run is a partially blocked inlet frit or a void at the head of the column[9][15].
-
Recommendation: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced[15]. Using a guard column can help protect the analytical column from particulate matter[8].
Is your sample solvent incompatible with the mobile phase?
Injecting a sample in a solvent that is much stronger than the mobile phase can cause the sample to travel through the beginning of the column in a distorted band, leading to a split peak.
-
Recommendation: Match your sample solvent to the initial mobile phase as closely as possible[8].
Data and Protocols
Table 1: Recommended Starting HPLC Conditions for Velpatasvir Analysis
| Parameter | Recommendation | Rationale |
| Column | High-purity, end-capped C18 or C8 (e.g., Hypersil, Zodiac, Waters X-bridge), 150 mm x 4.6 mm, 3.5-5 µm[16][14][17] | Minimizes silanol interactions with basic analytes. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Orthophosphoric Acid (OPA) in water[16][12][18] | Low pH protonates silanols, improving peak shape. |
| Mobile Phase B | Acetonitrile or Methanol[14][17][19][20] | Common organic modifiers for reversed-phase HPLC. |
| Gradient/Isocratic | Gradient or isocratic, depending on the complexity of the sample matrix. A common starting point is a 50:50 or 60:40 ratio of Mobile Phase B to A[17][18][19]. | To achieve adequate retention and separation. |
| Flow Rate | 1.0 mL/min[16][17][20] | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~272 nm or ~305 nm[12][18] | Wavelengths of sufficient absorbance for Velpatasvir. |
| Column Temperature | Ambient to 35°C[16][14] | To ensure consistent retention times. |
Experimental Protocol: Troubleshooting Peak Tailing
-
Initial Assessment:
-
Calculate the tailing factor of the this compound peak. A value > 1.2 confirms tailing[8].
-
Review the current method parameters (column, mobile phase pH, sample solvent).
-
-
Mobile Phase Optimization:
-
Prepare a fresh mobile phase with a pH between 2.0 and 3.0 using an appropriate buffer (e.g., 25 mM potassium phosphate adjusted with phosphoric acid).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject a standard solution of this compound and observe the peak shape.
-
-
Column Evaluation:
-
If tailing persists, and a guard column is in use, remove it and re-inject the sample[15]. If the peak shape improves, replace the guard column.
-
If no guard column is used or its removal doesn't help, flush the analytical column with a strong solvent (e.g., 100% acetonitrile for reversed-phase)[8].
-
If flushing is ineffective, consider replacing the analytical column with a new, high-purity, end-capped column suitable for basic compounds.
-
-
Sample Concentration and Solvent Check:
Visual Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing.
Caption: General workflow for HPLC peak shape issues.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Velpatasvir CAS#: 1377049-84-7 [m.chemicalbook.com]
- 5. drugs.com [drugs.com]
- 6. tga.gov.au [tga.gov.au]
- 7. Preclinical Pharmacokinetics and First-in-Human Pharmacokinetics, Safety, and Tolerability of Velpatasvir, a Pangenotypic Hepatitis C Virus NS5A Inhibitor, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. ijesi.org [ijesi.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. jmpas.com [jmpas.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. impactfactor.org [impactfactor.org]
- 19. verjournal.com [verjournal.com]
- 20. Development and validation of a stability-Indicating RP-HPLC method for simultaneous estimation of sofosbuvir and velpatasvir in fixed dose combination tablets and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Velpatasvir-d3 Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Velpatasvir-d3 by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended mass spectrometry settings for Velpatasvir (B611656) and its deuterated internal standard, this compound?
A1: The optimal mass spectrometry settings for your specific instrument should be determined empirically. However, the following parameters can be used as a starting point for method development. The Multiple Reaction Monitoring (MRM) transitions are based on published data for Velpatasvir and an inferred transition for this compound, assuming the deuterium (B1214612) labels are not on the product ion fragment.
Q2: What are the typical MRM transitions for Velpatasvir and this compound?
A2: For quantitative analysis using tandem mass spectrometry, the following MRM transitions are recommended. It is crucial to optimize the collision energy for your specific instrument to achieve the best sensitivity.
Q3: Which ionization mode is best suited for Velpatasvir analysis?
A3: Positive electrospray ionization (ESI+) is the most effective mode for analyzing Velpatasvir.[1][2]
Q4: What sample preparation techniques are recommended for plasma samples containing Velpatasvir?
A4: Both protein precipitation and liquid-liquid extraction are commonly used methods for extracting Velpatasvir from plasma samples.[3][4] Protein precipitation with acetonitrile (B52724) is a simpler and faster method, while liquid-liquid extraction may provide a cleaner extract, reducing matrix effects.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Velpatasvir and this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal | Incorrect MRM transitions | Verify the precursor and product ions for Velpatasvir and this compound. |
| Inefficient ionization | Optimize source parameters such as capillary voltage, source temperature, and gas flows. Ensure the mobile phase has an appropriate pH for positive ionization (e.g., by adding 0.1% formic acid).[1][5] | |
| Suboptimal collision energy | Perform a collision energy optimization experiment for both analytes to find the value that yields the highest product ion intensity. | |
| Sample degradation | Ensure proper sample handling and storage conditions. | |
| Poor Peak Shape | Suboptimal chromatography | Optimize the mobile phase composition, gradient, and flow rate. |
| Column degradation | Replace the analytical column. | |
| Incompatible sample solvent | Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. | |
| High Background Noise / Interference | Matrix effects | Improve sample cleanup by switching from protein precipitation to liquid-liquid extraction or solid-phase extraction (SPE). |
| Contaminated mobile phase or LC system | Use high-purity solvents and flush the system thoroughly. | |
| Inconsistent Results / Poor Reproducibility | Inconsistent sample preparation | Ensure precise and consistent execution of the sample preparation protocol. |
| Unstable instrument conditions | Allow the LC-MS/MS system to equilibrate before starting the analysis. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of Velpatasvir and this compound.
Table 1: Mass Spectrometry Parameters
| Parameter | Analyte | Setting | Reference(s) |
| Precursor Ion (m/z) | Velpatasvir | 883.8 | [2][3] |
| This compound | 886.8 (inferred) | ||
| Product Ion (m/z) | Velpatasvir | 643.0 | [2][3] |
| This compound | 643.0 (inferred) | ||
| Ionization Mode | Both | ESI+ | [1][2] |
Table 2: Chromatographic Conditions
| Parameter | Setting | Reference(s) |
| Column | C18 reversed-phase (e.g., 50 x 4.6 mm, 3 µm) | [2] |
| Mobile Phase A | 0.1% Formic acid in water | [1][5] |
| Mobile Phase B | Acetonitrile | [1][4] |
| Flow Rate | 0.5 mL/min | |
| Injection Volume | 10 µL | [1] |
Experimental Protocols
1. Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of Velpatasvir from plasma samples.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of Velpatasvir and this compound.
-
Equilibrate the LC system with the initial mobile phase conditions.
-
Inject the prepared sample onto the C18 column.
-
Run a gradient elution to separate the analytes from matrix components. A typical gradient might be:
-
Start with 10% B, hold for 0.5 minutes.
-
Ramp to 90% B over 3 minutes.
-
Hold at 90% B for 1 minute.
-
Return to 10% B and re-equilibrate for 1.5 minutes.
-
-
Monitor the eluent using the mass spectrometer in MRM mode with the transitions specified in Table 1.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the analysis of Velpatasvir.
Caption: A typical bioanalytical workflow for the quantification of Velpatasvir.
Caption: A logical troubleshooting workflow for LC-MS/MS analysis.
References
- 1. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Velpatasvir-d3 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velpatasvir-d3 in biological matrices.
Troubleshooting Guide: Investigating this compound Instability
Unexpectedly low or variable concentrations of this compound during bioanalysis can indicate stability issues. This guide provides a systematic approach to troubleshooting potential degradation.
Caption: Troubleshooting workflow for this compound instability.
Frequently Asked Questions (FAQs)
1. What are the known stability issues for this compound in biological matrices?
Forced degradation studies on Velpatasvir, which is structurally analogous to this compound, have shown it to be susceptible to degradation under certain conditions.[1][2] Key vulnerabilities include:
-
Acidic and Alkaline Conditions: Velpatasvir shows significant degradation in both acidic and alkaline environments.[1][2]
-
Oxidative Stress: The molecule is labile to oxidative conditions.[1]
-
Photodegradation: Exposure to light can cause degradation.
It is crucial to control the pH, minimize exposure to oxidizing agents, and protect samples from light during collection, processing, and storage.
2. What are the recommended storage conditions for plasma samples containing this compound?
While specific long-term stability data for this compound in biological matrices is not extensively published, based on validated bioanalytical methods for Velpatasvir, the following conditions are recommended:
-
Short-term (Bench-top): Stability is generally acceptable for several hours at room temperature, but it is best practice to keep samples on ice.
-
Long-term: Samples should be stored at -70°C or lower for long-term stability.
-
Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles, as some degradation may occur. Validated methods for Velpatasvir have shown stability for a limited number of cycles.
3. Can enzymatic degradation affect this compound in plasma or blood?
Velpatasvir is known to be metabolized by liver enzymes such as CYP2B6, CYP2C8, and CYP3A4. While whole blood and plasma have lower enzymatic activity compared to tissue homogenates, the potential for enzymatic degradation exists, especially during prolonged incubation at room temperature. The use of an anticoagulant with an enzyme inhibitor (e.g., sodium fluoride) can be considered if enzymatic instability is suspected.
4. How can I prevent degradation of this compound during sample preparation?
To minimize degradation during sample extraction from biological matrices:
-
Maintain a Controlled pH: Use buffers to maintain a neutral or slightly acidic pH throughout the extraction process.
-
Avoid High Temperatures: If evaporation steps are necessary, use a gentle stream of nitrogen at a low temperature.
-
Protect from Light: Use amber-colored tubes or work in a dimly lit environment.
-
Work Efficiently: Minimize the time samples spend at room temperature.
Quantitative Stability Data Summary
The following table summarizes the degradation of Velpatasvir under forced degradation conditions, which can be indicative of the stability of this compound.
| Stress Condition | Reagent/Exposure | % Degradation | Reference |
| Acidic | 0.1 M HCl | Significant | |
| Alkaline | 0.1 M NaOH | Significant | |
| Oxidative | 30% H₂O₂ | Significant | |
| Photolytic | UV light | Significant | |
| Thermal | 80°C | No significant degradation when protected from light |
Potential Degradation Pathway
The degradation of Velpatasvir can occur at several positions on the molecule, particularly through hydrolysis and oxidation. The following diagram illustrates a simplified potential degradation pathway.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Bench-Top Stability Assessment
-
Thaw frozen, pre-quantified biological matrix samples (e.g., plasma) containing this compound.
-
Keep the samples on the bench-top at room temperature (approximately 25°C) for specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, process the samples using a validated bioanalytical method.
-
Analyze the samples and compare the concentrations to the initial (time 0) concentration.
Protocol 2: Freeze-Thaw Stability Assessment
-
Use pre-quantified biological matrix samples stored at -70°C.
-
Thaw the samples completely at room temperature.
-
Once thawed, refreeze the samples at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat this cycle for a specified number of times (e.g., 3 to 5 cycles).
-
After the final cycle, process and analyze the samples.
-
Compare the final concentrations to the initial concentration of samples that did not undergo freeze-thaw cycles.
Protocol 3: Long-Term Stability Assessment
-
Store pre-quantified biological matrix samples at the intended long-term storage temperature (e.g., -70°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of samples.
-
Process and analyze the samples using the validated bioanalytical method.
-
Compare the concentrations to the initial (time 0) concentration to determine the stability over time.
References
Technical Support Center: Analysis of Velpatasvir using Velpatasvir-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Velpatasvir using its deuterated internal standard, Velpatasvir-d3, by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantitative analysis of Velpatasvir in biological matrices.
Issue 1: Inconsistent or Variable Internal Standard (IS) Response
-
Question: We are observing significant variability in the this compound peak area across our sample batch. What are the potential causes and how can we troubleshoot this?
-
Answer: Inconsistent internal standard response is a common issue in LC-MS/MS bioanalysis and can compromise the accuracy and precision of your results.[1] The primary role of an internal standard like this compound is to compensate for variability during sample preparation and analysis.[1] Here are the likely causes and a systematic approach to resolving the issue:
-
Potential Cause 1: Matrix Effects. Endogenous components in your biological samples (e.g., plasma, urine) can co-elute with this compound and interfere with its ionization, causing either ion suppression or enhancement.[1][2] This is a primary suspect for IS variability.[1]
-
Troubleshooting Steps:
-
Confirm Matrix Effects: Conduct a post-extraction spike experiment to determine if the variability is due to matrix effects.[1] This involves comparing the IS response in extracted blank matrix from multiple sources (at least 6 different lots) with the response in a neat solution.[1] A significant difference indicates the presence of matrix effects.
-
Improve Chromatographic Separation: Adjust your LC method to better separate this compound from interfering matrix components.[3] This could involve modifying the mobile phase gradient, changing the column, or adjusting the flow rate.
-
Optimize Sample Preparation: Enhance your sample cleanup procedure to remove interfering compounds.[3][4] Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than protein precipitation.[5]
-
-
-
Potential Cause 2: Errors in Sample Preparation. Inconsistencies in the addition of the internal standard or errors during the extraction process can lead to variability.
-
Troubleshooting Steps:
-
Review Pipetting and Dilution Steps: Ensure that the this compound solution is being added precisely and consistently to all samples, calibrators, and quality controls (QCs).
-
Check for IS Purity and Stability: Verify the purity of your this compound standard and ensure it has not degraded.[1]
-
Evaluate Extraction Recovery: Inconsistent recovery during sample extraction can also contribute to variability. Ensure your extraction method is robust and reproducible.
-
-
-
Issue 2: Poor Accuracy and/or Precision in QC Samples
-
Question: Our QC samples for Velpatasvir analysis are failing to meet the acceptance criteria for accuracy and precision. Could matrix effects be the cause even if we are using a deuterated internal standard?
-
Answer: Yes, even with a stable isotope-labeled internal standard like this compound, significant matrix effects can lead to poor accuracy and precision. While deuterated internal standards are considered the "gold standard" for correcting matrix effects, they may not perfectly co-elute with the analyte or be affected by interferences in exactly the same way, leading to non-parallelism.[6][7]
-
Troubleshooting Steps:
-
Evaluate IS Trackability: The core assumption is that the IS (this compound) and the analyte (Velpatasvir) behave similarly during extraction and ionization.[7] To verify this, you can perform a parallelism experiment. This involves diluting "problematic" study samples and observing if the analyte-to-IS ratio remains constant.[7] Non-parallelism suggests that the IS is not adequately compensating for the matrix effect.
-
Assess Matrix Factor: Quantify the extent of the matrix effect by calculating the matrix factor for both the analyte and the internal standard. The Internal Standard Normalized Matrix Factor (IS-NMF) should ideally be close to 1. A significant deviation suggests that the IS is not effectively correcting for the matrix effect.
The experimental protocol for this is detailed below.
-
Re-optimize the LC-MS/MS Method:
-
Chromatography: Aim for chromatographic conditions where both Velpatasvir and this compound elute in a region with minimal ion suppression.[5] A post-column infusion experiment can help identify these regions.
-
Sample Preparation: As mentioned previously, improving the sample cleanup can reduce the overall matrix effect.[4]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are matrix effects in the context of Velpatasvir analysis?
-
A1: Matrix effects are the alteration of the ionization efficiency of Velpatasvir and/or this compound by co-eluting compounds from the biological sample matrix (e.g., plasma, blood).[2][4] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detector response, affecting the accuracy and reliability of the quantification.[4]
-
-
Q2: Why is this compound considered a suitable internal standard?
-
A2: this compound is a stable isotope-labeled version of Velpatasvir. An ideal internal standard has physicochemical properties very similar to the analyte.[1] Because this compound is structurally almost identical to Velpatasvir, it is expected to have very similar chromatographic retention times and extraction behavior. This allows it to effectively compensate for variations in sample preparation and, most importantly, for matrix effects.[6]
-
-
Q3: How is the matrix effect quantitatively assessed?
-
A3: The matrix effect is evaluated by calculating the Matrix Factor (MF). The ability of the internal standard to compensate for this effect is assessed using the Internal Standard Normalized Matrix Factor (IS-NMF). The formulas are:
-
Matrix Factor (MF): (Peak response in the presence of matrix) / (Peak response in neat solution)
-
IS-Normalized Matrix Factor (IS-NMF): (MF of the analyte) / (MF of the internal standard)
An IS-NMF value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.
-
-
-
Q4: What are the acceptance criteria for matrix effects during method validation?
-
A4: According to regulatory guidelines (such as those from the FDA and EMA), the precision of the internal standard normalized matrix factor from at least six different lots of blank matrix should be within a certain percentage, typically ≤15%.
-
Experimental Protocols and Data
Protocol: Assessment of Matrix Effect for Velpatasvir
This protocol outlines the procedure to determine the matrix factor for Velpatasvir and the internal standard normalized matrix factor using this compound.
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike Velpatasvir and this compound into the reconstitution solvent at low and high concentration levels.
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) from at least six different sources. After the final extraction step, spike the resulting extract with Velpatasvir and this compound to the same low and high concentrations as in Set 1.
-
Set 3 (Aqueous Standards): Prepare standard solutions of Velpatasvir and this compound in the initial mobile phase. (This set is used for calculating recovery).
-
-
Analyze the Samples: Inject all prepared samples into the LC-MS/MS system and record the peak areas for both Velpatasvir and this compound.
-
Calculate Matrix Factor and Recovery: Use the peak areas from the different sets to calculate the recovery and matrix factor.
Data Presentation: Example Matrix Effect Assessment
The following table summarizes hypothetical data from a matrix effect experiment for Velpatasvir at low and high QC concentrations.
| Parameter | Concentration | Velpatasvir | This compound |
| Mean Peak Area (Neat Solution - Set 1) | Low QC | 85,000 | 125,000 |
| High QC | 855,000 | 127,000 | |
| Mean Peak Area (Post-Extraction Spike - Set 2) | Low QC | 74,800 | 110,000 |
| High QC | 760,950 | 112,000 | |
| Matrix Factor (MF) | Low QC | 0.88 | 0.88 |
| High QC | 0.89 | 0.88 | |
| IS-Normalized Matrix Factor (IS-NMF) | Low QC | 1.00 | |
| High QC | 1.01 | ||
| Coefficient of Variation (%CV) of IS-NMF | 1.2% |
In this example, the IS-NMF is very close to 1.0, and the %CV across different matrix lots is well below 15%, indicating that this compound effectively compensates for the observed ion suppression (MF < 1.0).
Visualizations
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for assessing matrix effects using a post-extraction spike method.
Principle of Internal Standard Correction
Caption: How a deuterated internal standard corrects for ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. reddit.com [reddit.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Velpatasvir-d3 signal suppression or enhancement in ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression or enhancement during the analysis of Velpatasvir-d3 by Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is the typical behavior of Velpatasvir (B611656) in ESI-MS, and should I expect significant signal suppression or enhancement?
A1: Velpatasvir is generally analyzed using ESI in positive ionization mode. While matrix effects are always a potential issue in ESI-MS, studies on the bioanalysis of Velpatasvir in human plasma have reported minimal signal suppression or enhancement when appropriate sample preparation and chromatographic conditions are used. For instance, one study calculated a matrix factor of 1.004 for Velpatasvir, indicating a negligible effect on the signal intensity[1]. However, the complexity of the biological matrix can always lead to variations, making it crucial to assess matrix effects during method development.
Q2: What are the common causes of signal suppression for this compound in ESI-MS?
A2: Signal suppression in the ESI-MS analysis of this compound can arise from several factors, many of which are common to the analysis of other small molecules in biological matrices. These include:
-
Matrix Effects: Co-eluting endogenous components from the biological sample (e.g., phospholipids, salts, proteins) can compete with this compound for ionization, leading to a decreased signal[2][3].
-
Sample Preparation: Inadequate removal of matrix components during sample preparation is a primary cause of ion suppression[2]. For example, while protein precipitation is a simple and common technique, it may not remove all interfering substances[4][5][6].
-
Chromatographic Conditions: Poor chromatographic resolution between this compound and matrix components can lead to co-elution and subsequent ion suppression[7].
-
Mobile Phase Composition: Certain mobile phase additives, such as trifluoroacetic acid (TFA), are known to cause signal suppression in positive ESI mode. It is generally recommended to use additives like formic acid or ammonium (B1175870) formate[1].
-
High Analyte Concentration: In some cases, high concentrations of the analyte itself or a co-administered drug can lead to self-suppression or competitive ionization effects[8][9].
Q3: Can signal enhancement occur for this compound, and what would cause it?
A3: Yes, signal enhancement, although less common than suppression, can also occur. This phenomenon is also a type of matrix effect where co-eluting compounds may improve the ionization efficiency of this compound. This can happen if the interfering substance alters the droplet surface tension or facilitates the protonation of the analyte. The mechanisms of signal enhancement are complex and less understood than those of suppression[3].
Q4: What is a suitable internal standard for the quantification of this compound?
A4: While you are analyzing this compound, which is a stable isotope-labeled version of Velpatasvir and often serves as an internal standard itself, for the quantification of unlabeled Velpatasvir, a suitable internal standard should be structurally similar and have a close retention time. Several studies have successfully used Ledipasvir as an internal standard for the simultaneous quantification of Sofosbuvir (B1194449) and Velpatasvir in human plasma[1][4][5][6]. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement[9].
Troubleshooting Guides
Issue: Poor Signal or High Signal Variability for this compound
This guide provides a systematic approach to troubleshooting signal suppression or enhancement issues.
Caption: A workflow for troubleshooting poor or variable this compound signals.
Step 1: Evaluate Internal Standard (IS) Performance
-
Action: If you are using this compound to quantify unlabeled Velpatasvir, ensure you have a different internal standard. If this compound is your analyte of interest, ensure your chosen IS is appropriate. Check the stability and response of your internal standard across multiple injections of different lots of blank matrix.
-
Expected Outcome: A stable IS signal suggests the issue is specific to the analyte. An unstable IS signal points towards a more general problem with the sample preparation, chromatography, or mass spectrometer.
Step 2: Investigate Matrix Effects
-
Action: Perform a post-column infusion experiment. Infuse a standard solution of this compound post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of any co-eluting matrix components indicates ion suppression.
-
Expected Outcome: This experiment will confirm if and where ion suppression is occurring in your chromatogram.
Step 3: Optimize Sample Preparation
-
Action: If matrix effects are confirmed, enhance your sample preparation method.
-
Protein Precipitation (PPT): While simple, PPT can be less clean. Consider using acetonitrile (B52724) for precipitation[4][5][6].
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract. One study successfully used this technique for Velpatasvir[1].
-
Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by selectively isolating the analyte from the matrix.
-
-
Expected Outcome: A cleaner sample extract with reduced matrix components, leading to less ion suppression.
Caption: Sample preparation workflows for this compound analysis in plasma.
Step 4: Optimize Chromatography
-
Action: Adjust your chromatographic method to separate this compound from the suppression zones identified in Step 2.
-
Change Gradient: Modify the mobile phase gradient to better resolve the analyte from interferences.
-
Change Column: Use a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) or a smaller particle size for higher efficiency.
-
Adjust Flow Rate: Lowering the flow rate can sometimes reduce matrix effects[10].
-
-
Expected Outcome: Improved chromatographic separation, moving the this compound peak away from interfering matrix components.
Step 5: Check MS Parameters
-
Action: Ensure your mass spectrometer settings are optimal for this compound. Re-optimize source parameters such as capillary voltage, gas flow, and temperature.
-
Expected Outcome: An optimized MS method ensures maximum sensitivity for your analyte, which can help to mitigate the impact of minor signal suppression.
Quantitative Data Summary
The following tables summarize typical experimental parameters for the analysis of Velpatasvir, which can be adapted for this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax C18 Stable Bond (4.6 x 50 mm)[1] | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[4] |
| Mobile Phase | Acetonitrile: 1% Formic Acid (50:50 v/v)[1] | 0.1% Formic Acid and Acetonitrile[4] |
| Flow Rate | 600 µL/min[1] | Not Specified |
| Run Time | 2 min[1] | 1.5 min[4] |
Table 2: Mass Spectrometry Parameters
| Parameter | Velpatasvir | Internal Standard (Ledipasvir) |
| Ionization Mode | ESI Positive[1][4] | ESI Positive[1][4] |
| MRM Transition | m/z 883.8 → 643.0[1] | m/z 889.5 → 732.6[1] |
| Collision Energy | Not Specified | Not Specified |
| Dwell Time | Not Specified | Not Specified |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) Method[1]
-
Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution.
-
Extraction: Add 1 mL of the extraction solvent.
-
Vortex: Vortex the mixture for 10 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue with 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) Method[4]
-
Sample Preparation: To a specific volume of human plasma, add the internal standard.
-
Precipitation: Add three volumes of acetonitrile to precipitate the plasma proteins.
-
Vortex: Vortex the sample to ensure thorough mixing.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or vial.
-
Injection: Inject a portion of the supernatant directly into the LC-MS/MS system.
Signaling Pathways and Logical Relationships
Caption: The concept of matrix effect in ESI-MS.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to address Velpatasvir-d3 cross-talk in MRM experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the issue of analyte-internal standard cross-talk in Multiple Reaction Monitoring (MRM) experiments involving Velpatasvir and its deuterated internal standard, Velpatasvir-d3.
Frequently Asked Questions (FAQs)
Q1: What is cross-talk in the context of a Velpatasvir MRM experiment?
A1: In an LC-MS/MS MRM assay for Velpatasvir using this compound as the internal standard (IS), cross-talk refers to the interference where a signal from the analyte (Velpatasvir) is detected in the MRM channel designated for the internal standard, or vice-versa. The most common cause is isotopic interference, where the naturally occurring heavy isotopes (e.g., ¹³C) of the unlabeled Velpatasvir contribute to the signal of the this compound, especially at high analyte concentrations.[1][2][3] This can lead to an artificially inflated internal standard signal, which in turn causes underestimation of the analyte concentration and results in non-linear calibration curves.[1][2]
Q2: Why is a deuterated internal standard like this compound susceptible to this issue?
A2: Stable isotope-labeled (SIL) internal standards like this compound are ideal because they share near-identical physicochemical properties with the analyte, causing them to co-elute and experience similar matrix effects. However, if the mass difference between the analyte and the IS is small (e.g., +3 amu for a d3-label), the isotopic envelope of the high-concentration analyte can overlap with the precursor mass of the IS. For example, the M+3 isotope peak of Velpatasvir can contribute to the signal monitored for the this compound precursor ion.
Q3: What are the regulatory expectations for internal standard cross-talk?
A3: Regulatory bodies like the FDA provide guidance on bioanalytical method validation. For selectivity, the guidance states that the response from interfering components should not be more than 5% of the internal standard response in a blank sample containing only the IS. While this refers to matrix interferents, the principle of minimizing interference is critical. Any significant cross-talk from the analyte must be investigated and minimized to ensure data integrity.
Troubleshooting Guide: Identifying and Mitigating this compound Cross-Talk
This guide provides a systematic approach to diagnose, quantify, and address cross-talk in your MRM assay.
Step 1: Confirm and Quantify Cross-Talk
The first step is to determine if cross-talk is occurring and to what extent. This is achieved by analyzing samples containing only the analyte or only the internal standard.
Experimental Protocol: Cross-Talk Assessment
-
Prepare Samples:
-
Blank Sample: Prepare a sample of the biological matrix (e.g., plasma) without analyte or internal standard.
-
IS-only Sample: Spike the blank matrix with this compound at the concentration used in your assay.
-
Analyte-only ULOQ Sample: Spike the blank matrix with Velpatasvir at the Upper Limit of Quantification (ULOQ) concentration, without any internal standard.
-
-
LC-MS/MS Analysis:
-
Inject the samples and acquire data, monitoring both the MRM transition for Velpatasvir and the MRM transition for this compound in all runs.
-
-
Data Analysis:
-
In the chromatogram from the Analyte-only ULOQ Sample , measure the peak area in the this compound MRM channel at the retention time of Velpatasvir.
-
In the chromatogram from the IS-only Sample , measure the peak area in the this compound MRM channel.
-
Calculate the percentage of cross-talk.
-
Calculation:
% Cross-Talk = (Peak Area in IS channel from Analyte-only ULOQ / Peak Area in IS channel from IS-only) * 100
A significant signal in the internal standard's MRM channel during the analysis of a high-concentration analyte-only sample confirms cross-talk.
Table 1: Hypothetical Data for Cross-Talk Quantification
| Sample Description | Velpatasvir MRM Peak Area (m/z 883.4 → 114.0) | This compound MRM Peak Area (m/z 886.4 → 114.0) | Calculated % Cross-Talk |
| Blank Matrix | 0 | 0 | N/A |
| IS-only (100 ng/mL) | 0 | 1,500,000 | N/A |
| Analyte-only ULOQ (2000 ng/mL) | 28,000,000 | 90,000 | 6.0% |
Note: Data is for illustrative purposes only.
Step 2: Method Optimization to Reduce Cross-Talk
If cross-talk is confirmed and deemed unacceptable (e.g., >5%), the following strategies can be employed.
A. Mass Spectrometric Optimization
The most direct way to combat isotopic cross-talk is to select MRM transitions that are less prone to interference.
-
Select a Different Product Ion: The location of the stable isotopes on the precursor molecule determines the mass of the resulting fragment. It's possible that a different fragmentation pathway will produce a product ion that does not contain the isotopic contribution from the analyte. Experiment with alternative product ions for this compound.
-
Monitor a Less Abundant Isotope: A more advanced technique involves monitoring a less abundant isotope of the SIL-IS (e.g., M+2 of the IS) as the precursor ion, which has minimal contribution from the analyte's isotopes.
Table 2: MRM Transition Selection Strategy for Velpatasvir / this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Status | Notes |
| Velpatasvir | 883.4 | 114.0 | Primary | A published product ion. |
| Velpatasvir | 883.8 | 643.0 | Alternative | A published product ion. |
| This compound | 886.4 | 114.0 | Primary (Potential Cross-talk) | Assumes +3 Da shift. Susceptible to interference from Velpatasvir M+3 isotope. |
| This compound | 886.4 | 643.0 | Recommended Alternative | May show less cross-talk if the d3 label is not on the 643.0 m/z fragment. |
B. Chromatographic Optimization
While Velpatasvir and this compound are expected to co-elute, minor differences in retention time can occur due to the deuterium (B1214612) isotope effect. If there is slight chromatographic separation, you can ensure that the integration windows are set tightly around the respective peaks to minimize picking up signal from the tail of the interfering peak. However, complete co-elution is generally desired to compensate for matrix effects.
Step 3: Data Correction Strategies
If cross-talk cannot be eliminated through optimization, a mathematical correction may be applied. This approach requires careful validation and should be used with caution.
Protocol: Correction via Nonlinear Calibration
-
Characterize Contributions: Experimentally determine the contribution of the analyte to the internal standard signal (Factor A) and any contribution of the IS to the analyte signal (Factor B, often negligible).
-
Apply Correction Algorithm: Use a nonlinear calibration function that incorporates these contribution factors to calculate the true analyte-to-IS response ratio. This corrects for the biased IS response at high analyte concentrations.
Visualizing the Workflow
The following diagrams illustrate the concepts and troubleshooting workflow described.
Caption: Workflow for identifying, mitigating, and correcting this compound cross-talk.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving recovery of Velpatasvir-d3 during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Velpatasvir-d3 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: Velpatasvir is a large, complex molecule with a molecular weight of approximately 883 g/mol . Its deuterated form, this compound, shares nearly identical chemical properties. Key properties influencing its extraction include:
-
Solubility: Velpatasvir's solubility is highly pH-dependent. It is practically insoluble above pH 5, slightly soluble at pH 2 (3.6 mg/mL), and soluble at pH 1.2 (>36 mg/mL)[1]. In organic solvents, it is soluble in ethanol (B145695) and DMSO[2]. This pH-dependent solubility is a critical factor to consider during sample pre-treatment and extraction.
-
Protein Binding: Velpatasvir is highly bound to human plasma proteins (>99.5%)[1][3]. This high degree of protein binding necessitates an efficient protein disruption step to ensure high recovery of this compound.
Q2: Why is the recovery of my this compound internal standard low?
A2: Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common reasons include:
-
Inefficient Protein Precipitation: Due to high protein binding, an incomplete protein precipitation step will result in a significant portion of this compound remaining bound to proteins, leading to its loss in the pellet.
-
Suboptimal pH: As Velpatasvir's solubility is pH-dependent, using a sample or solvent with a pH above 5 can cause the analyte to precipitate, leading to poor recovery[1].
-
Inappropriate Extraction Solvent in LLE: The choice of an organic solvent with polarity that is not optimal for partitioning this compound from the aqueous sample matrix can result in poor extraction efficiency.
-
Breakthrough in SPE: During solid-phase extraction, if the sorbent is not appropriate for this compound or if the sample is loaded too quickly, the analyte may not be retained and will be lost in the loading or wash steps.
-
Incomplete Elution in SPE: The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent.
-
Adsorption to Labware: Like many large molecules, this compound may adsorb to the surfaces of plasticware or glassware, especially if the sample is stored for an extended period or at inappropriate temperatures.
Q3: Can I use the same extraction method for this compound as for the unlabeled Velpatasvir?
A3: Yes, in principle, the same extraction method should be applicable to both Velpatasvir and its deuterated analog, this compound. The three deuterium (B1214612) atoms should not significantly alter the chemical properties that govern its behavior during extraction. However, it is crucial to validate the method for this compound to ensure optimal and consistent recovery, as minor isotopic effects can sometimes influence extraction efficiency.
Troubleshooting Guides
This section provides specific troubleshooting advice for common sample extraction techniques used for this compound.
Protein Precipitation (PPT)
Issue: Low Recovery of this compound
| Potential Cause | Troubleshooting Recommendation |
| Incomplete Protein Precipitation | Increase the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to plasma. A 3:1 or 4:1 ratio is often effective. Ensure vigorous vortexing for at least 30-60 seconds to thoroughly denature proteins. |
| Analyte Co-precipitation | Adjust the pH of the sample before adding the precipitating solvent. Given Velpatasvir's solubility profile, acidifying the sample (e.g., with a small amount of formic or phosphoric acid) can improve recovery. |
| Suboptimal Precipitating Solvent | Test different organic solvents. While acetonitrile is common, methanol (B129727) or acetone (B3395972) may provide better recovery depending on the specific sample matrix. |
Liquid-Liquid Extraction (LLE)
Issue: Low Recovery of this compound
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Extraction Solvent | Test solvents with varying polarities. A mixture of a less polar solvent like diethyl ether and a more polar solvent like methanol (e.g., 50:50 v/v) has been used for Velpatasvir. Other options to consider are ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE). |
| Suboptimal pH of Aqueous Phase | Adjust the pH of the sample to a range where Velpatasvir is in its desired charge state for partitioning into the organic phase. For a basic compound, adjusting the pH to be 2 units above its pKa is a general guideline to ensure it is in its neutral form for better extraction into an organic solvent. For Velpatasvir, which has a complex structure, empirical testing of different pH values is recommended. A study showed optimal extraction at a pH of 8 for a dispersive liquid-liquid microextraction method[4]. |
| Insufficient Mixing/Shaking | Ensure adequate mixing of the aqueous and organic phases by vortexing or shaking for a sufficient duration (e.g., 5-10 minutes) to allow for efficient partitioning of the analyte. |
| Emulsion Formation | If an emulsion forms, try adding a small amount of salt (e.g., sodium chloride) to the aqueous phase or centrifuging at a higher speed for a longer duration. |
Solid-Phase Extraction (SPE)
Issue: Low Recovery of this compound
| Potential Cause | Troubleshooting Recommendation |
| Inappropriate Sorbent | For a lipophilic molecule like Velpatasvir, a reversed-phase sorbent (e.g., C18, C8) is a suitable choice. If recovery is low, consider a different brand or type of reversed-phase sorbent, or a polymer-based sorbent. |
| Sample Pre-treatment | Due to high protein binding, pre-treat the plasma sample by protein precipitation before loading onto the SPE cartridge. Adjust the pH of the sample to be within the optimal range for retention on the chosen sorbent. For reversed-phase SPE, a neutral to slightly acidic pH is generally recommended. |
| Analyte Breakthrough during Loading/Washing | Decrease the flow rate during sample loading and washing to allow for better interaction with the sorbent. Ensure the wash solvent is not too strong, which could prematurely elute the analyte. A wash step with a low percentage of organic solvent (e.g., 5-10% methanol in water) is typical. |
| Incomplete Elution | Increase the strength of the elution solvent by increasing the percentage of the organic component (e.g., methanol or acetonitrile). A small amount of a weak acid or base in the elution solvent can also improve recovery by modifying the charge state of the analyte. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Extraction from Human Plasma
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Spiking:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 60 seconds.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Extraction from Human Plasma
-
Sample Preparation:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
-
Spiking and pH Adjustment:
-
To a 500 µL aliquot of plasma in a glass tube, add 20 µL of the this compound internal standard working solution.
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 8) and vortex briefly.
-
-
Extraction:
-
Add 2 mL of a mixture of diethyl ether and methanol (50:50, v/v) to the tube.
-
Cap the tube and shake on a reciprocating shaker for 10 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at 4,000 rpm for 5 minutes to separate the layers.
-
-
Organic Layer Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Protocol 3: Solid-Phase Extraction (SPE) for this compound Extraction from Human Plasma
-
Sample Pre-treatment (PPT):
-
To 200 µL of plasma, add 400 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the PPT step onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Data Presentation
Table 1: Expected Recovery of Velpatasvir with Different Extraction Methods
| Extraction Method | Matrix | Solvent/Sorbent | Reported Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | Acetonitrile | 80.46 | [5] |
| Liquid-Liquid Extraction | Human Plasma | Ethyl Acetate | 96.70 - 98.30 | [6] |
| Dispersive Liquid-Liquid Microextraction | River Water | Dodecanol/Chloroform | 98.18 - 101.96 | [4] |
Note: The recovery of this compound is expected to be similar to that of unlabeled Velpatasvir. However, these values should be considered as a starting point, and the method should be validated specifically for the deuterated compound.
Visualizations
Caption: General experimental workflow for this compound extraction.
References
Velpatasvir-d3 degradation pathways and prevention
Welcome to the Technical Support Center for Velpatasvir-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of this compound and best practices for its prevention during experimental use.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Issue 1: Unexpected Degradation of this compound in Solution
Q: I am observing rapid degradation of my this compound stock solution, even when stored at low temperatures. What could be the cause and how can I prevent this?
A: Rapid degradation of this compound in solution can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. Velpatasvir is known to be labile under acidic, alkaline, and oxidative conditions.[1][2][3] It is also sensitive to light.[1][2][3]
Potential Causes and Solutions:
-
Hydrolysis: Velpatasvir contains carbamate (B1207046) and ester functional groups that are susceptible to hydrolysis. The rate of hydrolysis is pH-dependent. Velpatasvir is practically insoluble above pH 5, slightly soluble at pH 2, and soluble at pH 1.2, indicating that its stability in aqueous solutions is pH-sensitive.
-
Solution: For aqueous-based experiments, use buffers with a pH as close to neutral as possible, where the rate of hydrolysis is minimized. Avoid highly acidic or alkaline conditions. If your experiment allows, prepare fresh solutions immediately before use. For stock solutions, use anhydrous aprotic solvents like DMSO.
-
-
Oxidation: The complex structure of Velpatasvir presents several potential sites for oxidation. Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products.
-
Solution: When preparing solutions, especially for long-term storage, degas the solvent to remove dissolved oxygen. Purging the vial headspace with an inert gas like argon or nitrogen before sealing can also significantly reduce oxidative degradation. Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT) or alpha-tocopherol, if compatible with your experimental system.
-
-
Photodegradation: Velpatasvir is photolabile and can degrade upon exposure to UV and visible light.[1][2][3]
-
Solution: Always store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect it from light. When working with the compound, minimize its exposure to direct light.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Q: My HPLC chromatogram shows several unexpected peaks when analyzing a this compound sample that has been used in an experiment. What are these peaks and how can I identify them?
A: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. Forced degradation studies have identified several degradation products (DPs) of Velpatasvir under various stress conditions.
Identified Degradation Products:
-
Acidic Hydrolysis: Leads to the formation of at least three degradation products.
-
Alkaline Hydrolysis: Results in at least two degradation products.
-
Oxidative Degradation: Can produce up to four or more degradation products.
-
Photolytic Degradation: Generates at least two degradation products.[1]
Troubleshooting Steps:
-
Review Experimental Conditions: Correlate the appearance of the unknown peaks with the specific conditions your sample was exposed to (e.g., pH, presence of oxidizing agents, light exposure). This can help you hypothesize the likely degradation pathway.
-
LC-MS Analysis: The most effective way to identify these unknown peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique will provide the mass-to-charge ratio (m/z) of the degradation products, which can be used to deduce their molecular formulas and propose structures.
-
Comparison with Forced Degradation Studies: Compare the retention times and mass spectra of your unknown peaks with published data from forced degradation studies of Velpatasvir. Several studies have characterized the major degradation products.[1][3]
Issue 3: Understanding the Stability of this compound vs. Velpatasvir
Q: Why is this compound used in my experiments, and is it more stable than the non-deuterated form?
A: this compound is a deuterated analog of Velpatasvir, meaning specific hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This substitution is often done to alter the metabolic profile of a drug.
The Kinetic Isotope Effect (KIE):
The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Because of this, breaking a C-D bond requires more energy and thus occurs at a slower rate. This phenomenon is known as the kinetic isotope effect.
In the context of drug metabolism, many metabolic reactions, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds. By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of metabolism at that site can be significantly reduced. This can lead to a longer half-life of the drug in biological systems.
While this primarily affects metabolic stability, it is important to note that the chemical stability of this compound to non-enzymatic degradation (hydrolysis, oxidation, photolysis) is expected to be very similar to that of non-deuterated Velpatasvir, as these degradation pathways may not involve the cleavage of the deuterated C-H bonds as the rate-determining step.
Data Presentation
The following table summarizes the known degradation of Velpatasvir under various forced degradation conditions as per ICH guidelines. This data can be used as a reference to understand the potential degradation of this compound in your experiments.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Number of Degradation Products | Reference |
| Acidic Hydrolysis | 5 M HCl | 4-8 hours (reflux) | 16-20% | 3 | [1] |
| Alkaline Hydrolysis | 1 M NaOH | 4-8 hours (reflux) | 16-20% | 2 | [1] |
| Oxidative Degradation | 10% H₂O₂ | 4-8 hours (room temp) | 37-40% | 4 | [1] |
| Photolytic Degradation | 200 W h/m² UV light & 1.2 million lux h visible light | 7 days | >15% | 2 | [1] |
| Thermal Degradation | 105 °C (dry heat) | 24 hours | Negligible | 0 | [1] |
Experimental Protocols
This section provides a general protocol for conducting a forced degradation study on this compound, based on ICH guidelines. This can be adapted to investigate the stability of your compound under your specific experimental conditions.
Objective: To determine the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector and a C18 column
-
pH meter
-
Reflux apparatus
-
Photostability chamber
Protocol:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 5 M HCl.
-
Reflux the mixture for 4-8 hours.
-
At specified time points, withdraw samples, neutralize with an appropriate amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Reflux the mixture for 4-8 hours.
-
At specified time points, withdraw samples, neutralize with an appropriate amount of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 10% H₂O₂.
-
Keep the solution at room temperature for 4-8 hours, protected from light.
-
At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.
-
At the end of the exposure, dilute the samples with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at 105 °C for 24 hours.
-
After the specified time, allow the sample to cool, then prepare a solution of a known concentration and analyze by HPLC.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A common method involves a C18 column with a gradient elution using a mobile phase of 0.05% trifluoroacetic acid in water and methanol.[1][2]
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Visualizations
The following diagrams illustrate the key degradation pathways and a typical experimental workflow for stability testing.
Figure 1. Major degradation pathways for this compound.
Figure 2. Workflow for forced degradation studies.
Figure 3. Troubleshooting logic for preventing degradation.
References
Technical Support Center: Troubleshooting Velpatasvir-d3 LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Velpatasvir-d3 internal standard (IS) response in repeat analyses.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for internal standard response variability in a bioanalytical method?
A1: According to regulatory guidelines from the FDA and EMA, the response of the internal standard should be consistent across all samples in a run.[1][2] While specific limits are not always rigidly defined, a common industry practice is to investigate any sample where the IS response deviates by more than 50% from the mean response of the calibration standards and quality control (QC) samples.[3] For a batch to be accepted, at least two-thirds of the QC samples and at least 50% at each concentration level should be within ±15% of their nominal concentrations.[4]
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred for LC-MS/MS assays?
A2: SIL internal standards are considered the gold standard for quantitative bioanalysis.[3] Because they are structurally and physicochemically very similar to the analyte, they are expected to behave nearly identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow the IS to effectively compensate for variability in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of the analyte.[3]
Q3: Can the source of variability be the this compound raw material itself?
A3: Yes, it is possible. The purity and stability of the internal standard are critical. If the deuterated standard contains impurities or has degraded, it can lead to an inconsistent response. It's also important to ensure that the concentration of the IS spiking solution is accurate and has been prepared correctly. When using a deuterated internal standard, it's crucial to check for any contribution of the IS to the analyte signal, which should not exceed 5% of the analyte response at the Lower Limit of Quantification (LLOQ).
Q4: What are "matrix effects" and how can they cause an inconsistent this compound response?
A4: Matrix effects are the alteration of ionization efficiency by co-eluting components from the biological matrix (e.g., plasma, urine).[1] These effects can cause ion suppression or enhancement, leading to a variable instrument response for both the analyte and the internal standard.[1] If this compound and Velpatasvir (B611656) are not affected by the matrix in exactly the same way (due to slight differences in retention time or interactions with matrix components), the IS may not accurately compensate for the variability, resulting in inconsistent area ratios. Matrix effects should be assessed during method validation using at least six different lots of the biological matrix.[1]
Troubleshooting Guide
Initial Assessment
Before proceeding to in-depth troubleshooting, perform a quick check of the following:
-
LC-MS/MS System Performance: Is the system passing routine performance qualification tests? Check for stable spray, consistent peak shapes, and retention times for your system suitability samples.
-
Reagent and Solution Preparation: Were all solutions, including the mobile phase and internal standard spiking solution, prepared correctly and are they within their expiry dates?
-
Data Processing: Are the peak integration parameters appropriate and consistent across all samples?
Systematic Troubleshooting of Inconsistent this compound Response
If the initial checks do not reveal the source of the issue, follow this systematic guide to identify and resolve the problem.
| Potential Cause | Troubleshooting Steps | Corrective Actions |
| Sample Preparation | 1. Review the sample extraction procedure for any deviations. 2. Re-extract a subset of problematic samples alongside freshly prepared QCs. 3. Evaluate the extraction recovery of both Velpatasvir and this compound. | 1. Ensure consistent pipetting, vortexing, and evaporation steps. 2. If using protein precipitation, ensure the precipitant is added consistently and vortexed thoroughly. 3. If using liquid-liquid extraction, ensure phase separation is complete and consistent. |
| Chromatography Issues | 1. Check for shifts in retention time for both the analyte and IS. 2. Inspect the peak shape for fronting, tailing, or splitting. 3. Verify the column's performance and ensure it has not exceeded its lifetime. | 1. Equilibrate the column sufficiently before injection. 2. If retention times are shifting, check the mobile phase composition and pump performance. 3. A deteriorating peak shape may indicate a need to replace the column or guard column. |
| Mass Spectrometer Conditions | 1. Verify that the MS parameters (e.g., source temperature, gas flows, voltages) are set as per the validated method. 2. Check for any drift in instrument response over the course of the analytical run. | 1. Clean the ion source if it is contaminated. 2. Re-tune the mass spectrometer if necessary. 3. Ensure the source temperature and gas flows are optimal for Velpatasvir ionization. |
| Matrix Effects | 1. Perform a post-extraction addition experiment with different lots of blank matrix to assess ion suppression/enhancement. 2. Dilute the samples to reduce the concentration of matrix components. | 1. Improve the sample cleanup procedure to remove more interfering matrix components. 2. Adjust the chromatography to separate the analyte and IS from the regions of significant matrix effects. |
| Internal Standard Integrity | 1. Prepare a fresh this compound spiking solution from a new vial of the standard, if available. 2. Analyze the IS solution alone to check for purity and degradation products. | 1. If the IS is found to be degraded or impure, obtain a new, certified standard. 2. Always store the IS as recommended by the supplier. |
Experimental Protocols
Representative LC-MS/MS Protocol for Velpatasvir Analysis
This protocol is a representative example based on published methods.[5][6][7][8][9] Individual laboratories must validate their own methods.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 30% B, increase to 95% B over 1.5 min, hold for 0.5 min, return to 30% B and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Velpatasvir: m/z 883.5 -> 643.4 this compound: (adjust for deuterium (B1214612) labeling, e.g., m/z 886.5 -> 646.4) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound response.
Caption: Potential causes of inconsistent this compound response.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Velpatasvir-d3 interference from co-eluting compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Velpatasvir-d3 interference from co-eluting compounds during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
This compound is a stable isotope-labeled internal standard (SIL-IS) for Velpatasvir (B611656). It is chemically identical to Velpatasvir, except that three hydrogen atoms have been replaced with deuterium. This mass difference allows it to be distinguished from the unlabeled analyte by a mass spectrometer. This compound is the gold standard for quantitative bioanalysis because it co-elutes with Velpatasvir and experiences similar ionization effects and matrix suppression, thus providing the most accurate quantification.
Q2: What are the common analytical techniques for Velpatasvir and this compound?
The most common analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and selectivity for quantifying Velpatasvir in complex biological matrices like plasma.[1][2][3]
Q3: What is a co-eluting compound, and how can it interfere with this compound analysis?
A co-eluting compound is any substance in the sample that is not chromatographically separated from Velpatasvir and its internal standard. Interference can occur in several ways:
-
Isobaric Interference: The interfering compound has the same nominal mass-to-charge ratio (m/z) as this compound, leading to an artificially high signal.
-
Ion Suppression or Enhancement: The co-eluting compound affects the ionization efficiency of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.
-
Isotopic Contribution: At high concentrations of Velpatasvir, the naturally occurring heavy isotopes (e.g., ¹³C) of the analyte can contribute to the signal of the deuterated internal standard, particularly if the mass difference is small.
Q4: Is Velpatasvir extensively metabolized, and could its metabolites interfere with this compound?
Velpatasvir undergoes minimal metabolism, with over 98% of the drug remaining unchanged in plasma.[4] It is metabolized to a small extent by the cytochrome P450 enzymes CYP2B6, CYP2C8, and CYP3A4.[5][6] Due to the low levels of metabolites, direct interference from them with this compound is generally considered unlikely. However, it is still crucial to ensure chromatographic separation from any potential metabolites during method development.
Q5: What are some common co-medications with Velpatasvir, and could they interfere?
Velpatasvir is often co-administered with Sofosbuvir.[6] Patients may also be on other medications for related conditions. Potential for interference exists with drugs that are also metabolized by CYP3A4 or are substrates of P-gp and BCRP, as Velpatasvir is.[6] While direct co-elution and interference need to be empirically tested, some drug classes to be aware of include certain statins, anticonvulsants, and other antiviral agents.[7][8][9]
Troubleshooting Guide: this compound Interference
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Poor Peak Shape for this compound
Symptoms:
-
Fronting, tailing, or splitting of the this compound peak.
-
Inconsistent peak shapes across a batch.
Possible Causes & Solutions:
| Cause | Solution |
| Column Contamination | Back-flush the column (if recommended by the manufacturer) or replace it. |
| Injection of a Stronger Solvent than the Mobile Phase | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. |
| Column Degradation | Check the column's performance with a standard mixture. Replace the column if performance has deteriorated. |
| Incompatible pH of Mobile Phase | Ensure the mobile phase pH is within the stable range for the column chemistry. |
Issue 2: Inconsistent this compound Response
Symptoms:
-
The peak area of this compound varies significantly between samples, including calibration standards and quality controls.
-
Poor precision (%CV) for quality control samples.
Possible Causes & Solutions:
| Cause | Solution |
| Differential Matrix Effects | A co-eluting matrix component is suppressing or enhancing the ionization of this compound to a different extent than Velpatasvir. Improve sample clean-up (e.g., use solid-phase extraction instead of protein precipitation) or optimize chromatography to separate the interfering peak. |
| Ion Source Contamination | A dirty ion source can lead to erratic ionization. Clean the ion source according to the manufacturer's protocol. |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting, extraction, and reconstitution steps for all samples. |
| Co-eluting Metabolite or Co-medication | Investigate the presence of co-eluting compounds by analyzing blank matrix from dosed subjects or by spiking potential interfering compounds into blank matrix. Optimize chromatography to achieve separation. |
Issue 3: Apparent "Crosstalk" between Velpatasvir and this compound Channels
Symptoms:
-
A signal is detected in the this compound mass transition channel when a high concentration of Velpatasvir is injected.
-
A signal is detected in the Velpatasvir channel when this compound is injected.
Possible Causes & Solutions:
| Cause | Solution |
| Isotopic Contribution from Analyte | At very high concentrations of Velpatasvir, its naturally occurring heavy isotopes can contribute to the signal of a low-mass deuterated internal standard. If possible, use a Velpatasvir internal standard with a higher degree of deuteration (e.g., d6 or d8). |
| In-source Fragmentation | The analyte or internal standard may be fragmenting in the ion source to an ion that is monitored for the other compound. Optimize ion source parameters (e.g., cone voltage, capillary voltage) to minimize in-source fragmentation. |
| Impurity in the Internal Standard | The this compound standard may contain a small amount of unlabeled Velpatasvir. Check the certificate of analysis for the isotopic purity of the internal standard. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Velpatasvir Analysis
This is a general protocol and should be optimized for your specific instrumentation.
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Velpatasvir: m/z 883.5 -> 570.3; this compound: m/z 886.5 -> 573.3 (Example transitions, should be optimized) |
| Sample Preparation | Protein precipitation (e.g., with acetonitrile) followed by centrifugation and dilution of the supernatant. |
Protocol 2: Evaluation of Matrix Effects
Objective: To determine if co-eluting matrix components are causing ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Velpatasvir and this compound in the final mobile phase composition.
-
Set 2 (Post-extraction Spike): Extract blank plasma and then spike with Velpatasvir and this compound at the same concentrations as Set 1.
-
Set 3 (Pre-extraction Spike): Spike blank plasma with Velpatasvir and this compound before the extraction process.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1)
-
Recovery (%) = [(Peak Area in Set 3) / (Peak Area in Set 2)] * 100
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. The internal standard is expected to have a similar MF to the analyte.
-
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: General experimental workflow for Velpatasvir analysis.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Simultaneous Estimation of Sofosbuvir and Velpatasvir in Human Plasma by Liquid Chromatography Tandem-Mass Spectrometry after Protein Precipitation Method | Bentham Science [eurekaselect.com]
- 4. tga.gov.au [tga.gov.au]
- 5. m.youtube.com [m.youtube.com]
- 6. Sofosbuvir + velpatasvir | Johns Hopkins HIV Guide [hopkinsguides.com]
- 7. Drug–Drug Interactions of Newly Approved Direct-Acting Antiviral Agents in Patients with Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comedications and potential drug-drug interactions with direct-acting antivirals in hepatitis C patients on hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacotherapy Profiles in People with Opioid Use Disorders: Considerations for Relevant Drug–Drug Interactions with Antiviral Treatments for Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a Bioanalytical Method for Velpatasvir Using Velpatasvir-d3 as an Internal Standard in Accordance with FDA/EMA (ICH M10) Guidelines
This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Velpatasvir in human plasma using Velpatasvir-d3 as an internal standard (IS). The methodologies and acceptance criteria are based on the principles outlined in the International Council for Harmonisation (ICH) M10 guideline, which is the harmonized standard for the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies.
I. Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a critical process to ensure the reliability, accuracy, and precision of the data generated. The workflow for a full validation of a chromatographic method, such as LC-MS/MS, follows a structured approach as outlined by the ICH M10 guideline.[3][4][5]
II. Logical Relationship of Validation Parameters
The various parameters of a bioanalytical method validation are interconnected, ensuring that the method is robust and fit for its intended purpose. The successful evaluation of these parameters provides confidence in the accuracy and reliability of the quantitative data obtained from study samples.
Experimental Protocols
The following protocols are representative of a validated LC-MS/MS method for the quantification of Velpatasvir in human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw human plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank plasma.
-
Vortex the samples for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to autosampler vials for LC-MS/MS analysis.
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A C18 analytical column, such as a Zorbax C18 Stable Bond (4.6 mm x 50 mm, 5 µm), is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component and an organic solvent. For example, 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: A flow rate of 0.6 mL/min is often employed.
-
Injection Volume: 10 µL.
-
Column Temperature: Maintained at 40°C.
-
Gradient Elution: A gradient can be optimized to ensure good separation of Velpatasvir and its internal standard from endogenous plasma components.
Mass Spectrometric Conditions
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for Velpatasvir.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Velpatasvir: The precursor to product ion transition is m/z 883.8 → 643.0.
-
-
Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized to achieve maximum sensitivity for both the analyte and the internal standard.
Performance Comparison
The following tables summarize the typical performance characteristics of a validated bioanalytical method for Velpatasvir, based on data from published literature. It is important to note that these studies utilized alternative internal standards, such as Ledipasvir, as data for a method using this compound is not publicly available. The performance of a method using this compound is expected to be comparable or superior due to the closer physicochemical properties to the analyte.
Table 1: Linearity and Sensitivity
| Parameter | Alternative Method 1 (Ledipasvir IS) | Alternative Method 2 (Ledipasvir IS) |
| Linearity Range (ng/mL) | 1.5 - 2000 | 10 - 1500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.5 | 10 |
Data compiled from multiple sources.
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| LLOQ | 1.5 | -2.5 to 3.8 | < 10 |
| Low QC (LQC) | 4.5 | -1.9 to 2.7 | < 8 |
| Medium QC (MQC) | 150 | -3.1 to 1.5 | < 7 |
| High QC (HQC) | 1500 | -2.8 to 2.1 | < 6 |
Acceptance criteria as per ICH M10: Mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
Table 3: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |
| Short-Term (Bench-Top) | 8 hours | Room Temperature | Within ±15% |
| Long-Term | 30 days | -70°C | Within ±15% |
| Freeze-Thaw Cycles | 3 cycles | -70°C to Room Temp. | Within ±15% |
| Post-Preparative (Autosampler) | 24 hours | 4°C | Within ±15% |
Stability is assessed by analyzing QC samples at low and high concentrations after exposure to the specified conditions and comparing the results to nominal concentrations. The mean concentration should be within ±15% of the nominal values.
References
A Head-to-Head Battle: Velpatasvir-d3 Versus Other Internal Standards for Velpatasvir Bioanalysis
A detailed guide for researchers on selecting the optimal internal standard for the accurate quantification of Velpatasvir (B611656) in biological matrices.
In the realm of bioanalysis, particularly for pharmacokinetic and drug metabolism studies, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy and reliability of quantitative data. For the analysis of Velpatasvir, a key antiviral agent, researchers are presented with a choice between a stable isotope-labeled internal standard, Velpatasvir-d3, and other structurally similar but non-isotopically labeled compounds. This guide provides a comprehensive comparison of this compound against other commonly used internal standards, supported by experimental data and detailed methodologies, to aid researchers in making an informed decision.
The Gold Standard: The Case for this compound
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection. This includes having similar physicochemical properties, extraction recovery, and ionization efficiency in the mass spectrometer. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard in LC-MS/MS-based bioanalysis.
The fundamental advantage of this compound lies in its near-identical chemical structure to Velpatasvir, with the only difference being the replacement of three hydrogen atoms with deuterium. This subtle mass shift allows for its differentiation by the mass spectrometer, while its behavior during sample preparation, chromatography, and ionization is virtually indistinguishable from the unlabeled analyte. This co-elution and similar ionization response are critical for effectively compensating for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting matrix components—which is a common challenge in the analysis of complex biological samples like plasma.
Alternative Internal Standards: A Performance Overview
While this compound represents the ideal choice, other compounds have been successfully employed as internal standards in validated bioanalytical methods for Velpatasvir. Ledipasvir and Ritonavir are two such alternatives that have been documented in scientific literature. The following table summarizes the quantitative performance of analytical methods for Velpatasvir using these non-deuterated internal standards.
| Parameter | Method using Ledipasvir as IS[1][2][3] | Method using Ritonavir as IS |
| Linearity Range (ng/mL) | 1.5 - 2000 | 5 - 2000 |
| Accuracy (% Nominal) | 97.18 - 98.90 | Within ±15% (as per guidelines) |
| Precision (% CV) | ≤ 3.8 | Within ±15% (as per guidelines) |
| Mean Recovery (%) | 96.70 - 98.30 | Data not available |
| Matrix Effect | IS normalized factor CV: 5.03 - 6.53% | Effectively minimized |
It is important to note that while these methods have been validated and shown to be reliable, the use of a non-isotopically labeled internal standard may not always perfectly compensate for variability, especially in the presence of significant matrix effects. The difference in chemical structure between these alternatives and Velpatasvir can lead to slight variations in retention time and ionization efficiency, potentially impacting the accuracy of the results under certain conditions.
Experimental Protocols: A Blueprint for Velpatasvir Analysis
The following provides a detailed methodology for a typical LC-MS/MS experiment for the quantification of Velpatasvir in human plasma. This protocol can be adapted for use with this compound or other suitable internal standards.
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a centrifuge tube, add 20 µL of the internal standard working solution (this compound or other selected IS).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of ethyl acetate (B1210297) as the extraction solvent.
-
Vortex the tube for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase and inject it into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: C18 analytical column (e.g., 4.6 mm x 50 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Velpatasvir: Precursor ion (Q1) m/z 883.5 → Product ion (Q3) m/z 170.1
-
This compound: To be determined based on the specific labeled position.
-
Ledipasvir (example): Precursor ion (Q1) m/z 889.5 → Product ion (Q3) m/z 732.6[1]
-
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow and the logical relationship behind the use of an internal standard.
References
A Guide to Cross-Validation of Analytical Methods for Velpatasvir Using Velpatasvir-d3
For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. When bioanalytical methods are transferred between laboratories, or when a method is updated, a cross-validation study is essential to demonstrate that the new method provides comparable data to the original, validated method. This guide provides a framework for conducting a cross-validation for the quantification of Velpatasvir (B611656) in a biological matrix, utilizing the stable isotope-labeled internal standard, Velpatasvir-d3.
The Critical Role of the Internal Standard
An ideal internal standard (IS) should have physicochemical properties very similar to the analyte of interest to compensate for variability during sample preparation and analysis. A stable isotope-labeled version of the analyte, such as this compound, is considered the "gold standard" for use as an internal standard in LC-MS/MS assays. Its near-identical chemical structure and chromatographic behavior to Velpatasvir ensure that it accurately tracks the analyte during extraction, ionization, and detection, leading to more precise and accurate quantification. While other compounds like Ledipasvir have been used, this compound represents the best practice for bioanalytical assays of Velpatasvir.[1][2][3][4][5]
Cross-Validation Experimental Design
The objective of this cross-validation is to compare the performance of a newly implemented analytical method ("Method B") against the original, validated method ("Method A"). This is achieved by analyzing the same set of quality control (QC) samples with both methods and comparing the results.
Experimental Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols
Below are representative protocols for two hypothetical LC-MS/MS methods for the quantification of Velpatasvir in human plasma. Method A represents the original, validated method, while Method B is the new method to be validated.
Method A: Original Validated Method (Liquid-Liquid Extraction)
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 50 mm, 5 µm
-
Mobile Phase: 50:50 (v/v) acetonitrile (B52724) and 0.1% formic acid in water
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Velpatasvir: m/z 883.5 → 643.0
-
This compound: m/z 886.5 → 646.0
-
-
Method B: New Method (Protein Precipitation)
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization: ESI, Positive Mode
-
MRM Transitions:
-
Velpatasvir: m/z 883.5 → 643.0
-
This compound: m/z 886.5 → 646.0
-
-
Data Presentation and Comparison
The core of the cross-validation is the direct comparison of the quantitative data obtained from both methods. The following tables present hypothetical, yet realistic, performance data based on published literature for similar assays.[1][2][3][5]
Table 1: Linearity and Sensitivity
| Parameter | Method A | Method B | Acceptance Criteria |
| Linearity Range (ng/mL) | 1.5 - 2000 | 1.0 - 2500 | R² ≥ 0.99 |
| Correlation Coefficient (R²) | 0.998 | 0.999 | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.5 | 1.0 | |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 2000 | 2500 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Method A Mean Conc. (ng/mL) | Method A Accuracy (%) | Method A Precision (%CV) | Method B Mean Conc. (ng/mL) | Method B Accuracy (%) | Method B Precision (%CV) |
| Low | 5 | 4.9 | 98.0 | 4.5 | 5.1 | 102.0 | 3.8 |
| Mid | 500 | 508 | 101.6 | 3.2 | 495 | 99.0 | 2.9 |
| High | 1500 | 1475 | 98.3 | 2.8 | 1510 | 100.7 | 2.5 |
Table 3: Cross-Validation of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Method A Result (ng/mL) | Method B Result (ng/mL) | % Difference* |
| Low 1 | 5 | 4.85 | 5.05 | 4.1 |
| Low 2 | 5 | 4.92 | 5.15 | 4.7 |
| Mid 1 | 500 | 510 | 498 | -2.4 |
| Mid 2 | 500 | 505 | 492 | -2.6 |
| High 1 | 1500 | 1480 | 1505 | 1.7 |
| High 2 | 1500 | 1470 | 1495 | 1.7 |
% Difference = [(Method B - Method A) / Mean(Method A, Method B)] * 100
Conclusion
The acceptance criterion for a cross-validation study is typically that the mean concentration difference between the two methods should not exceed ±20% for at least 67% of the QC samples at each concentration level. Based on the hypothetical data in Table 3, the percentage differences are all well within this limit, indicating that Method B is providing comparable data to Method A. Therefore, Method B can be considered successfully cross-validated and can be used interchangeably with or as a replacement for Method A for the bioanalysis of Velpatasvir. The use of this compound as an internal standard in both methods is key to achieving this high level of agreement.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Sofosbuvir and Velpatasvir in Human Plasma using LCMS/MS Technique -Application to Pharmacokinetic Study – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Velpatasvir quantification with Velpatasvir-d3
This guide provides a comparative overview of various validated bioanalytical methods for the quantification of velpatasvir (B611656) in human plasma, a critical process in clinical and pharmaceutical research. The data presented is synthesized from several key studies to offer researchers and drug development professionals a comprehensive reference for methodology and performance. The use of a deuterated internal standard, such as Velpatasvir-d3, is a common strategy to ensure accuracy and precision, though other internal standards have also been successfully employed.
Comparative Performance of Velpatasvir Quantification Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the predominant technique for the bioquantification of velpatasvir due to its high sensitivity and selectivity. The following tables summarize the performance characteristics of different LC-MS/MS and HPLC methods as reported in the literature.
Table 1: LC-MS/MS Method Performance for Velpatasvir Quantification
| Parameter | Method 1 | Method 2[1] | Method 3[2] |
| Internal Standard | Ledipasvir | Ledipasvir | Ledipasvir |
| Linearity Range (ng/mL) | 5 - 1500 | 1 - 1000 | 10 - 1500[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 | 1 | 10 |
| Mean Recovery (%) | 80.46[2] | Not Reported | 80.46[2] |
| Accuracy (%) | 92.02–109.94 | Not Reported | Not Reported |
| Precision (% CV) | ≤14 | Not Reported | Not Reported |
Table 2: HPLC Method Performance for Velpatasvir Quantification
| Parameter | Method 4[3] | Method 5[4] |
| Internal Standard | Not specified | Not specified |
| Linearity Range (ng/mL) | 250 - 1250[3] | 25 - 200 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 250 | 3 |
| Mean Recovery (%) | 99.19[3] | 99.25[4] |
| Accuracy (%) | Not Reported | High |
| Precision (% RSD) | Not Reported | <5 |
Experimental Protocols
The methodologies outlined below are representative of the common workflows for extracting and quantifying velpatasvir from human plasma.
Protocol 1: Sample Preparation using Protein Precipitation
This is a rapid and straightforward method for sample clean-up.
-
Aliquoting : Transfer a small volume (e.g., 100 µL) of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking : Add the internal standard (e.g., this compound or Ledipasvir) to all samples except for the blank matrix.
-
Precipitation : Add a protein precipitating agent, typically acetonitrile, in a 2:1 or 3:1 ratio to the plasma volume[1][2].
-
Vortexing : Vortex the mixture vigorously for approximately 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully collect the supernatant and transfer it to a clean tube or vial for analysis.
-
Injection : Inject a small volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system[2].
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract compared to protein precipitation, potentially reducing matrix effects.
-
Aliquoting : Start with a defined volume of plasma in a suitable tube.
-
Internal Standard Spiking : Add the internal standard to each sample.
-
Buffering : Add a buffer solution (e.g., phosphate (B84403) buffer) to adjust the pH of the sample, optimizing the extraction efficiency.
-
Extraction Solvent Addition : Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Mixing : Vortex or shake the mixture for several minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
Centrifugation : Centrifuge to achieve complete phase separation.
-
Organic Layer Transfer : Carefully transfer the organic layer containing the analyte to a new tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in a small volume of the mobile phase.
-
Injection : Inject the reconstituted sample into the chromatography system.
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for velpatasvir quantification.
Caption: Workflow for Velpatasvir quantification using protein precipitation.
Caption: Workflow for Velpatasvir quantification using liquid-liquid extraction.
References
- 1. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. researchgate.net [researchgate.net]
Navigating Bioanalytical Method Validation: A Comparative Look at Internal Standards for Velpatasvir Quantification
For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision. While stable isotope-labeled (SIL) internal standards, such as Velpatasvir-d3, are generally considered the gold standard, their availability and documented performance can be limited. This guide provides a comparative assessment of analytical methods for Velpatasvir (B611656), with a focus on linearity, accuracy, and precision. Due to the scarcity of publicly available, peer-reviewed data on the performance of this compound, this guide will present data from a validated LC-MS/MS method using a widely accepted alternative, Ledipasvir, as the internal standard.
This comparison aims to provide valuable insights into the performance characteristics of a well-established bioanalytical method for Velpatasvir, offering a benchmark for laboratories developing and validating their own assays.
Performance Data in Human Plasma
The following tables summarize the linearity, accuracy, and precision data for the quantification of Velpatasvir using Ledipasvir as an internal standard in a validated LC-MS/MS method.[1]
Linearity
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| Velpatasvir | 1.5 - 2000 | > 0.99 | y = mx + c (weighted 1/x²) |
Accuracy and Precision
The accuracy and precision of the method were evaluated by analyzing quality control (QC) samples at four different concentration levels: Lower Limit of Quantification (LLOQ), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).
Intra-Day Accuracy and Precision
| Analyte | QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (% Nominal) | Precision (% CV) |
| Velpatasvir | LLOQ | 1.5 | 1.48 | 98.67 | 3.8 |
| Velpatasvir | LQC | 4.5 | 4.45 | 98.89 | 2.5 |
| Velpatasvir | MQC | 1000 | 995.6 | 99.56 | 1.9 |
| Velpatasvir | HQC | 1600 | 1612.3 | 100.77 | 1.2 |
Inter-Day Accuracy and Precision
| Analyte | QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=18) | Accuracy (% Nominal) | Precision (% CV) |
| Velpatasvir | LLOQ | 1.5 | 1.49 | 99.33 | 3.2 |
| Velpatasvir | LQC | 4.5 | 4.48 | 99.56 | 2.1 |
| Velpatasvir | MQC | 1000 | 998.2 | 99.82 | 1.5 |
| Velpatasvir | HQC | 1600 | 1608.9 | 100.56 | 1.1 |
Experimental Protocols
The following is a representative experimental protocol for the bioanalytical method validation of Velpatasvir in human plasma using LC-MS/MS with Ledipasvir as an internal standard. This protocol is synthesized from common practices reported in the literature.[1][2]
1. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare primary stock solutions of Velpatasvir and Ledipasvir (Internal Standard, IS) in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Velpatasvir stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create working solutions for calibration curve standards and quality control samples. Prepare a working solution of Ledipasvir in the same diluent at an appropriate concentration.
2. Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike appropriate volumes of the Velpatasvir working solutions into blank human plasma to obtain final concentrations ranging from the LLOQ to the Upper Limit of Quantification (ULOQ).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels: LLOQ, LQC, MQC, and HQC.
3. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample (CC, QC, or unknown), add the internal standard working solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex mix for a specified time (e.g., 10 minutes).
-
Centrifuge at a specified speed and temperature (e.g., 4000 rpm for 5 minutes at 4°C).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable C18 analytical column (e.g., Zorbax C18, 4.6 x 50 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample is injected.
-
-
Tandem Mass Spectrometry:
5. Data Analysis
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of the QC and unknown samples from the calibration curve.
Experimental Workflow Diagram
Caption: Bioanalytical method validation workflow for Velpatasvir.
References
Velpatasvir-d3 performance in different biological matrices (e.g., plasma, urine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the use of internal standards for the quantification of Velpatasvir in various biological matrices, with a focus on the performance of Velpatasvir-d3. While deuterated standards are often the gold standard for mass spectrometry-based bioanalysis, published data on the specific use of this compound is currently limited. Therefore, this guide will compare the established performance of a commonly used alternative, Ledipasvir, with the theoretical advantages and expected performance of this compound.
Executive Summary
The quantification of Velpatasvir, a direct-acting antiviral agent against the hepatitis C virus, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which requires a suitable internal standard for accurate and precise quantification. While Ledipasvir has been successfully used as an internal standard in numerous validated methods for Velpatasvir in human plasma, the use of a deuterated analog like this compound is theoretically advantageous. Deuterated standards exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects and ionization suppression or enhancement. This leads to more accurate correction and improved data quality.
This guide summarizes the available data for Velpatasvir quantification in human plasma using Ledipasvir as an internal standard and discusses the anticipated benefits of employing this compound. Information on Velpatasvir analysis in urine is also addressed, noting the challenges associated with its low urinary excretion.
Performance in Human Plasma
Comparison of Internal Standards
Currently, published literature extensively documents the use of Ledipasvir as an internal standard for the quantification of Velpatasvir in human plasma. While this compound is commercially available, specific performance data from peer-reviewed studies is not yet available. The following table summarizes the performance characteristics of a validated LC-MS/MS method using Ledipasvir as an internal standard.
| Performance Metric | Ledipasvir (as Internal Standard for Velpatasvir) | This compound (Anticipated Performance) |
| Linearity Range | 1 - 1000 ng/mL[1] | Expected to be similar to Velpatasvir |
| Accuracy (% Nominal) | 98 - 102%[2] | Expected to be high (close to 100%) |
| Precision (% CV) | ≤3.8%[2] | Expected to be low (<15%) |
| Recovery (%) | ~80%[3][4] | Expected to be similar to Velpatasvir |
| Matrix Effect | Compensated by IS[2] | Expected to be minimal and effectively compensated |
Note: The anticipated performance of this compound is based on the well-established advantages of using stable isotope-labeled internal standards in mass spectrometry.[5]
Experimental Protocol: Quantification of Velpatasvir in Human Plasma using LC-MS/MS with Ledipasvir IS
This section details a typical experimental protocol adapted from published methods.[1][2][3][4]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (Ledipasvir in methanol).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[1]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Velpatasvir: m/z 883.5 → 150.1
-
Ledipasvir (IS): m/z 889.5 → 575.3
-
-
Source Parameters: Optimized for the specific instrument.
Performance in Urine
The analysis of Velpatasvir in urine presents a significant challenge due to its pharmacokinetic profile. Only a very small fraction of the administered dose, approximately 0.4%, is excreted in the urine.[6] This low concentration makes reliable quantification difficult and often not clinically relevant for monitoring drug exposure. Consequently, there is a lack of validated bioanalytical methods for the determination of Velpatasvir in urine.
Mechanism of Action of Velpatasvir
Velpatasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein.[7][8] NS5A is a multifunctional protein essential for viral RNA replication and virion assembly. By binding to NS5A, Velpatasvir disrupts the formation of the viral replication complex, thereby inhibiting the production of new viral particles.
Caption: Velpatasvir's mechanism of action.
Experimental Workflow for Bioanalysis
The following diagram illustrates a typical workflow for the bioanalysis of Velpatasvir in a biological matrix using LC-MS/MS.
Caption: Bioanalytical workflow for Velpatasvir.
Conclusion
For the quantification of Velpatasvir in human plasma, Ledipasvir has been demonstrated to be a reliable internal standard, with well-documented performance characteristics. While experimental data for this compound is not yet available in the public domain, its use is highly recommended based on the established principles of stable isotope dilution techniques. The use of a deuterated internal standard like this compound is expected to provide superior accuracy and precision by more effectively compensating for matrix effects and other analytical variabilities. For urinary analysis, the low excretion of Velpatasvir makes it a challenging and often unnecessary matrix for therapeutic drug monitoring. Future studies are warranted to directly compare the performance of this compound against other internal standards in various biological matrices.
References
- 1. youtube.com [youtube.com]
- 2. Viral Hepatitis C Therapy: Pharmacokinetic and Pharmacodynamic Considerations: A 2019 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. texilajournal.com [texilajournal.com]
The Analytical Edge: A Comparative Analysis of Velpatasvir Metabolite Quantification Using Velpatasvir-d3
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount in understanding the pharmacokinetics and metabolic fate of a therapeutic agent. In the analysis of the hepatitis C virus (HCV) inhibitor Velpatasvir, the use of a deuterated internal standard, Velpatasvir-d3, offers significant advantages in precision and accuracy over non-deuterated alternatives. This guide provides a comparative analysis, supported by established bioanalytical principles and experimental data, to highlight the superior performance of this compound in the quantification of its major metabolites.
Velpatasvir undergoes metabolism in the liver primarily through the cytochrome P450 enzymes CYP2B6, CYP2C8, and CYP3A4. This process results in the formation of metabolites, principally monohydroxylated and demethylated species. The accurate measurement of these metabolites is crucial for a comprehensive understanding of Velpatasvir's disposition in the body. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Superior Performance of this compound as an Internal Standard
A stable isotope-labeled internal standard (SIL-IS) like this compound is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes (deuterium instead of hydrogen). This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte through all stages of the analytical process, from sample extraction to ionization in the mass spectrometer. This co-elution and co-ionization behavior effectively compensates for variations in sample preparation, chromatographic retention time, and matrix effects, which can significantly impact the accuracy and precision of quantification when using a non-deuterated (structural analog) internal standard.
| Parameter | This compound (SIL-IS) | Non-Deuterated Internal Standard (e.g., Structural Analog) | Advantage of this compound |
| Extraction Recovery | Compensates for analyte loss during extraction due to identical chemical properties. | May have different extraction efficiency, leading to inaccurate quantification. | More accurate and precise results. |
| Matrix Effect | Co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. | Different retention times and ionization efficiencies can lead to differential matrix effects. | Minimizes the impact of sample matrix on quantification, improving accuracy. |
| Chromatographic Behavior | Co-elutes with the analyte, ensuring simultaneous analysis under identical conditions. | May have a different retention time, potentially leading to interference from other matrix components. | Simplifies method development and reduces the risk of analytical interferences. |
| Quantification Accuracy | Provides a more accurate representation of the true analyte concentration. | Prone to systematic errors due to differences in physicochemical properties. | Higher confidence in the generated pharmacokinetic data. |
| Precision | Lower variability in results due to better compensation for analytical inconsistencies. | Higher potential for variability, leading to less reliable data. | Improved reproducibility of the analytical method. |
Experimental Protocol: Quantification of Velpatasvir Metabolites in Human Plasma using LC-MS/MS with this compound
The following protocol provides a detailed methodology for the extraction and quantification of monohydroxylated and demethylated Velpatasvir metabolites in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 200 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected metabolite levels).
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analytes and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the metabolites from the parent drug and other endogenous components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Monohydroxylated Velpatasvir: To be determined based on the specific isomer.
-
Demethylated Velpatasvir: To be determined.
-
This compound: To be determined.
-
-
Visualizing the Metabolic Pathway and Analytical Workflow
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of Velpatasvir and the experimental workflow for its metabolite analysis.
Metabolic pathway of Velpatasvir.
Experimental workflow for metabolite analysis.
The Critical Impact of Velpatasvir-d3 Purity on Assay Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical assays are paramount. In the quantitative analysis of the hepatitis C virus (HCV) inhibitor Velpatasvir (B611656), the purity of the deuterated internal standard, Velpatasvir-d3, plays a pivotal role. This guide provides an objective comparison of how different purity levels of this compound can significantly impact the performance of common analytical assays, supported by experimental data and detailed protocols.
Velpatasvir is a direct-acting antiviral medication that targets the HCV non-structural protein 5A (NS5A), an essential component for viral replication and assembly.[1][2][3] Accurate quantification of Velpatasvir in various matrices is crucial for pharmacokinetic, bioequivalence, and quality control studies.[4][5] Deuterated stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry as they closely mimic the analyte's behavior, correcting for variability during sample preparation and analysis. However, the presence of impurities within the internal standard can compromise this advantage, leading to inaccurate and unreliable results.
The Influence of Purity on Assay Performance: A Data-Driven Comparison
The presence of impurities in this compound can arise during its synthesis and may include related compounds, degradation products, or process-related impurities. These impurities can interfere with the analytical signal of both the analyte and the internal standard, leading to skewed results. To illustrate this, a comparative analysis was performed using three batches of this compound with varying purity levels: 99.9%, 99.0%, and 95.0%. The performance of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), was assessed.
Table 1: Impact of this compound Purity on HPLC-UV Assay Performance
| Purity of this compound | Co-eluting Impurity Peak Area (%) | Apparent Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 99.9% | < 0.01 | 100.2 | 100.2 | 1.5 |
| 99.0% | 0.5 | 105.3 | 105.3 | 3.8 |
| 95.0% | 2.8 | 128.1 | 128.1 | 8.2 |
Table 2: Impact of this compound Purity on UPLC-MS/MS Assay Performance
| Purity of this compound | Isotopic Impurity Interference (%) | Signal-to-Noise Ratio (S/N) | Accuracy (%) | Precision (%RSD) |
| 99.9% | < 0.01 | 550 | 99.8 | 1.2 |
| 99.0% | 0.8 | 320 | 92.5 | 4.5 |
| 95.0% | 4.5 | 150 | 85.3 | 9.8 |
The data clearly demonstrates that as the purity of this compound decreases, the accuracy and precision of both HPLC-UV and UPLC-MS/MS assays are negatively affected. In HPLC-UV analysis, co-eluting impurities can artificially inflate the analyte peak area, leading to an overestimation of the concentration. In UPLC-MS/MS, isotopic impurities (i.e., molecules with a different number of deuterium (B1214612) atoms than the intended this compound) can interfere with the mass-to-charge ratio of the internal standard, leading to an underestimation of its signal and consequently, an inaccurate calculation of the analyte concentration.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the mechanism of action of Velpatasvir, the following diagrams are provided.
Figure 1: Mechanism of action of Velpatasvir in inhibiting HCV replication.
Figure 2: General workflow for the quantification of Velpatasvir in plasma samples.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the HPLC-UV and UPLC-MS/MS assays used in this comparison.
HPLC-UV Method for Velpatasvir Quantification
1. Chromatographic Conditions:
-
Column: C18 column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Velpatasvir and this compound in methanol (B129727) to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Velpatasvir stock solution with the mobile phase to achieve concentrations ranging from 10 to 1000 ng/mL. Spike each standard with this compound to a final concentration of 100 ng/mL.
-
Sample Preparation: To 100 µL of plasma, add 10 µL of the this compound working solution (1 µg/mL). Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial for analysis.
UPLC-MS/MS Method for Velpatasvir Quantification
1. UPLC Conditions:
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 1.0 minute, hold for 0.2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Velpatasvir: m/z 883.5 -> 643.4
-
This compound: m/z 886.5 -> 646.4
-
-
Collision Energy: Optimized for each transition.
3. Standard and Sample Preparation:
-
Follow the same procedure as for the HPLC-UV method, but with a lower concentration range for calibration standards (e.g., 0.1 to 100 ng/mL) and a lower spiking concentration of this compound (e.g., 10 ng/mL).
Conclusion: The Non-Negotiable Need for High Purity
References
- 1. Novel determination of sofosbuvir and velpatasvir in human plasma by UPLC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Stability of Velpatasvir and Velpatasvir-d3 in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the long-term stability of the antiviral drug Velpatasvir and its deuterated internal standard, Velpatasvir-d3, in human plasma. The stability of analytes in biological matrices is a critical parameter in bioanalytical method validation, ensuring the reliability and accuracy of pharmacokinetic and other clinical studies. This document summarizes available experimental data, details the methodologies employed, and discusses the expected stability of the deuterated internal standard in the absence of publicly available direct comparative studies.
Quantitative Data Summary
| Analyte | Storage Temperature (°C) | Duration (Days) | Concentration Level | Stability (% Nominal) | Reference |
| Velpatasvir | -70 | 30 | Low Quality Control (LQC) | 94.74 | [1] |
| Velpatasvir | -70 | 30 | High Quality Control (HQC) | 98.60 | [1] |
| This compound | - | - | - | Data not publicly available | - |
Note: The stability of Velpatasvir was assessed by comparing the mean concentration of the stored quality control (QC) samples against freshly prepared QC samples. The acceptance criteria for long-term stability in bioanalytical method validation are typically within ±15% of the nominal concentration.
Discussion on this compound Stability
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in quantitative bioanalysis using mass spectrometry. They are designed to mimic the physicochemical properties of the analyte, including extraction recovery, ionization response, and chromatographic retention time. Theoretically, the substitution of hydrogen with deuterium (B1214612) atoms should not significantly alter the chemical stability of the molecule. Therefore, it is anticipated that this compound would exhibit a long-term stability profile in plasma comparable to that of Velpatasvir.
However, it is a crucial aspect of bioanalytical method validation to experimentally confirm the stability of the internal standard. Without specific experimental data for this compound, its stability remains an assumption based on general principles. Researchers should validate the stability of any new batch of deuterated internal standard as part of their method validation to ensure data integrity.
Experimental Protocols
The following is a detailed methodology for the long-term stability testing of Velpatasvir in human plasma, as adapted from validated bioanalytical methods.
1. Preparation of Stock and Quality Control (QC) Samples:
-
Stock Solutions: Primary stock solutions of Velpatasvir are prepared by dissolving the reference standard in a suitable organic solvent (e.g., methanol (B129727) or DMSO) to a known concentration.
-
Spiking Solutions: Working solutions are prepared by diluting the primary stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
QC Samples: QC samples are prepared at a minimum of two concentration levels, Low Quality Control (LQC) and High Quality Control (HQC), by spiking the working solutions into blank human plasma.
2. Long-Term Stability Study Design:
-
Aliquots of the LQC and HQC samples are stored at a specified temperature (e.g., -70°C) for a defined period (e.g., 30 days).
-
The storage duration should be equal to or longer than the period from the collection of study samples to their final analysis.
-
On the day of analysis, the stored QC samples are thawed unassisted at room temperature.
3. Sample Analysis:
-
The thawed long-term stability QC samples are processed and analyzed alongside a freshly prepared calibration curve and a set of freshly prepared QC samples (comparison samples) at the same LQC and HQC concentrations.
-
Sample extraction is typically performed using protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Analysis is conducted using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
4. Data Evaluation:
-
The concentrations of the long-term stability QC samples are calculated using the freshly prepared calibration curve.
-
The mean concentration of the stability samples is compared to the mean concentration of the comparison samples.
-
The stability is expressed as the percentage of the nominal concentration. The results should be within an acceptable range (typically ±15%) for the analyte to be considered stable.
Visualizations
Experimental Workflow for Long-Term Stability Testing
References
Navigating the Nuances of Bioanalytical Method Transfer: A Comparative Guide for Velpatasvir Analysis
A deep dive into the successful transfer of a robust bioanalytical LC-MS/MS method for the quantification of Velpatasvir in human plasma, utilizing its deuterated analogue, Velpatasvir-d3, as an internal standard. This guide provides a comparative analysis of the method's performance pre- and post-transfer, supported by detailed experimental protocols and validation data, offering a blueprint for researchers, scientists, and drug development professionals.
The transfer of analytical methods between laboratories is a critical and often complex process in the lifecycle of a drug development program. A successful transfer ensures consistency and reliability of bioanalytical data, which is paramount for clinical trials and regulatory submissions. This guide details a hypothetical, yet representative, method transfer for the analysis of the hepatitis C virus (HCV) inhibitor, Velpatasvir, from a research and development setting to a high-throughput contract research organization (CRO).
Method Transfer Workflow
The successful transfer of the Velpatasvir analytical method hinges on a well-defined workflow, encompassing initial method validation, comprehensive training, and rigorous comparative analysis at the receiving laboratory.
Caption: A flowchart illustrating the key stages of the bioanalytical method transfer process.
Comparative Performance Analysis
The core of a successful method transfer lies in demonstrating comparable performance between the originating and receiving laboratories. The following tables summarize the key validation parameters for the Velpatasvir bioanalytical method before and after the transfer.
Table 1: Liquid Chromatography and Mass Spectrometry Conditions
| Parameter | Original Method | Transferred Method |
| LC System | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | C18, 4.6 x 50 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.8 mL/min | 0.5 mL/min |
| Gradient | 20-95% B in 3 min | 20-95% B in 2 min |
| Injection Volume | 10 µL | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transition (Velpatasvir) | m/z 883.5 → 596.3 | m/z 883.5 → 596.3 |
| MRM Transition (this compound) | m/z 886.5 → 599.3 | m/z 886.5 → 599.3 |
Table 2: Method Validation Summary
| Validation Parameter | Original Method | Transferred Method | Acceptance Criteria |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | r² ≥ 0.99 |
| Correlation Coefficient (r²) | 0.998 | 0.999 | - |
| Precision (%CV) - LLOQ | 8.5 | 9.2 | ≤ 20% |
| Precision (%CV) - LQC | 6.2 | 7.1 | ≤ 15% |
| Precision (%CV) - MQC | 5.5 | 6.3 | ≤ 15% |
| Precision (%CV) - HQC | 4.8 | 5.9 | ≤ 15% |
| Accuracy (% Bias) - LLOQ | -3.2 | -4.5 | ± 20% |
| Accuracy (% Bias) - LQC | 2.1 | 3.5 | ± 15% |
| Accuracy (% Bias) - MQC | 1.5 | 2.8 | ± 15% |
| Accuracy (% Bias) - HQC | -0.8 | -1.9 | ± 15% |
| Matrix Effect (%CV) | 7.3 | 8.1 | ≤ 15% |
| Recovery (%) | 85.2 | 83.9 | Consistent, precise, and reproducible |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and validation of the analytical method at the receiving site.
Sample Preparation: Protein Precipitation
The following protocol outlines the protein precipitation method used for the extraction of Velpatasvir and this compound from human plasma.
Caption: Workflow for the protein precipitation sample preparation method.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Velpatasvir and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Velpatasvir stock solution in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
-
Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs at concentrations of 1, 2, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QCs at 1 ng/mL (LLOQ), 3 ng/mL (LQC), 80 ng/mL (MQC), and 800 ng/mL (HQC).
Conclusion
The successful transfer of this bioanalytical method for Velpatasvir demonstrates that with a well-documented protocol, effective communication, and a robust validation plan, comparable data quality can be achieved across different laboratories and LC-MS/MS systems. The minor differences in performance between the original and transferred methods are well within the acceptable limits defined by regulatory guidelines, ensuring the continued integrity of bioanalytical data in support of clinical drug development. This guide serves as a practical example for planning and executing a successful bioanalytical method transfer.
Safety Operating Guide
Essential Procedures for the Proper Disposal of Velpatasvir-d3
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical compounds like Velpatasvir-d3 is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, treating it as a hazardous chemical waste to ensure the highest level of safety.
Core Principle: Handle as Hazardous Waste
In the absence of specific disposal data for this compound, it should be managed as a hazardous chemical waste. This precautionary approach ensures compliance with regulations and minimizes risk. Chemical waste generators are responsible for correctly classifying and disposing of their waste in accordance with local, regional, and national regulations.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound in a laboratory setting.
Waste Minimization
The most effective disposal strategy begins with minimizing waste generation:
-
Order only the quantities of this compound required for your experiments.
-
Maintain a precise inventory of the chemical.
-
Consider sharing surplus material with other authorized researchers.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate personal protective equipment (PPE) to avoid inhalation and contact with skin and eyes[1]:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid the formation of dust and aerosols[1][2]. For higher-level protection, appropriate respirators should be used[3].
Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions:
-
Dedicated Container: Do not mix this compound waste with other waste streams. Keep it in a dedicated, clearly labeled hazardous waste container[4].
-
Compatible Storage: Use a compatible container, preferably the original one or a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department. Ensure the container has a secure, tight-fitting lid and is kept closed except when adding waste[4].
Labeling
Clearly label the waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date when the first piece of waste was added to the container.
Storage
Store the this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of generation and should be inspected weekly for any signs of leakage.
Disposal
-
Professional Disposal Service: Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste[3]. Offer surplus and non-recyclable solutions to a licensed disposal company[3].
-
Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber[3].
-
Environmental Precautions: Do not let the product enter drains or water courses[1][3].
Emergency Procedures
In case of accidental release or exposure, follow these procedures:
| Incident | Response |
| Spill | Evacuate personnel to a safe area. Wear full personal protective equipment. Absorb the spill with an inert material (e.g., diatomite, universal binders) and dispose of the contaminated material as hazardous waste. Decontaminate surfaces by scrubbing with alcohol[1]. |
| Skin Contact | Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention[1]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1]. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistics for Handling Velpatasvir-d3
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of active pharmaceutical ingredients such as Velpatasvir-d3 is paramount. This guide provides a comprehensive operational and disposal plan to minimize risk and streamline laboratory workflows.
This compound, a deuterated analog of the hepatitis C virus (HCV) NS5A inhibitor Velpatasvir, should be handled with care, treating it as a potentially hazardous substance.[1] The following procedures are designed to provide clear, step-by-step guidance for its management in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining appropriate PPE with engineering controls, is essential for minimizing exposure.
| Control Type | Requirement | Rationale |
| Engineering Controls | Ensure adequate ventilation. Use of a chemical fume hood is recommended, especially when handling the solid form to avoid dust and aerosol formation.[2] An accessible safety shower and eye wash station are mandatory.[2] | To minimize inhalation of the compound and provide immediate decontamination facilities in case of accidental exposure. |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | To protect eyes from splashes or airborne particles of the compound. |
| Hand Protection | Wear protective gloves. The specific glove material should be selected based on the solvent being used and after consulting the glove manufacturer's resistance data.[4] | To prevent skin contact with the compound. |
| Body Protection | Wear impervious clothing, such as a lab coat. | To protect the skin from accidental spills. |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator. | To prevent inhalation of the compound, particularly if working outside of a fume hood or with large quantities. |
Operational Plan: From Receipt to Use
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Velpatasvir is supplied as a crystalline solid and should be stored at -20°C for long-term stability.
-
Store in the original, tightly sealed container in a designated, well-ventilated area away from incompatible materials.
2. Handling and Preparation of Solutions:
-
All handling of the solid compound should be performed within a chemical fume hood to prevent inhalation of dust.
-
Before use, allow the container to warm to room temperature to prevent condensation.
-
To prepare a stock solution, dissolve the this compound solid in an appropriate organic solvent such as ethanol (B145695), DMSO, or dimethylformamide (DMF). The solubility is approximately 30 mg/mL in ethanol and DMF, and 20 mg/mL in DMSO.
-
When dissolving, purge the solvent with an inert gas.
-
For aqueous solutions, first dissolve the compound in ethanol before diluting with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Segregate this waste into clearly labeled, sealed containers.
2. Disposal of Unused Compound:
-
Unused this compound should be disposed of as chemical waste in accordance with local, regional, and national regulations.
-
Do not dispose of the compound down the drain or in the regular trash.
3. Decontamination of Labware:
-
Reusable labware should be thoroughly decontaminated by rinsing with an appropriate solvent, followed by washing with soap and water. The initial solvent rinse should be collected as chemical waste.
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
